2-Fluoro-1-methoxy-3-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROWUYGECBEDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547265 | |
| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-64-6 | |
| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-1-methoxy-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-Fluoro-1-methoxy-3-methylbenzene, a valuable substituted aromatic compound with potential applications in medicinal chemistry and materials science. Two primary synthetic pathways are detailed, commencing from readily available starting materials: m-cresol and 2-bromo-1-fluoro-3-methylbenzene. This document furnishes in-depth experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate the successful synthesis of the target molecule by researchers and professionals in the field of drug development and organic synthesis.
Introduction
Substituted fluoro- and methoxy-aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by these functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can modulate electronic properties and solubility. This compound, as a specifically substituted aromatic ring, represents a key building block for the synthesis of more complex molecules. This guide outlines two distinct and viable synthetic strategies for its preparation.
Synthetic Pathways
Two logical and experimentally feasible synthetic pathways for this compound are presented below.
Pathway 1: Synthesis from m-Cresol
This pathway involves a multi-step synthesis starting from the readily available and inexpensive starting material, m-cresol. The key transformations include nitration, reduction, diazotization/fluorination, and finally, methylation.
2-Fluoro-1-methoxy-3-methylbenzene CAS 951885-64-6 properties
An In-depth Technical Guide to 2-Fluoro-1-methoxy-3-methylbenzene (CAS 951885-64-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and data for the chemical compound this compound, identified by the CAS number 951885-64-6. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide primarily compiles information from chemical suppliers and databases.
Chemical and Physical Properties
This compound is an aromatic organic compound. Its core structure is a benzene ring substituted with a fluoro, a methoxy, and a methyl group. The relative positions of these substituents are critical to its chemical identity and reactivity.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 951885-64-6 | N/A |
| Molecular Formula | C₈H₉FO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 140.15 g/mol | ChemicalBook[2] |
| Predicted Boiling Point | 181.8 ± 20.0 °C | ChemicalBook[2] |
| Predicted Density | 1.046 ± 0.06 g/cm³ | ChemicalBook[2] |
| Physical Form | Oil | ChemicalBook[2] |
| Color | Light Yellow | ChemicalBook[2] |
| Predicted Solubility | Chloroform (Slightly), Dichloromethane (Slightly) | ChemicalBook[2] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
Note: The boiling point and density are predicted values and should be confirmed by experimental data.
Synthesis and Reactivity
A study on the synthesis of novel fluoro, methoxy, and methyl ring-disubstituted octyl phenylcyanoacrylates utilized "2-fluoro-3-methoxy...benzaldehydes" as starting materials in a Knoevenagel condensation reaction.[3] This suggests that a potential synthetic route to this compound could involve the reduction of the aldehyde group of 2-fluoro-3-methoxybenzaldehyde, followed by appropriate methylation or other modifications.
Logical Synthesis Workflow:
The following diagram illustrates a logical, though not experimentally confirmed, workflow for the potential synthesis of the target compound based on available information about related compounds.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the aromatic compound 2-Fluoro-1-methoxy-3-methylbenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted NMR data based on established principles of substituent effects on aromatic systems. This information is crucial for the structural elucidation and quality control of this and related molecules in research and development.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of substituent effects (Fluorine, Methoxy, and Methyl groups) on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.85 - 6.95 | t | J(H,H) ≈ 8.0 |
| H-5 | 6.70 - 6.80 | t | J(H,H) ≈ 8.0 |
| H-6 | 6.95 - 7.05 | d | J(H,H) ≈ 8.0 |
| OCH₃ | 3.80 - 3.90 | s | - |
| CH₃ | 2.20 - 2.30 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 | 148 - 152 (d, ¹J(C,F) ≈ 240-250 Hz) |
| C-2 | 115 - 119 (d, ²J(C,F) ≈ 20-25 Hz) |
| C-3 | 125 - 129 (d, ³J(C,F) ≈ 5-10 Hz) |
| C-4 | 123 - 127 |
| C-5 | 112 - 116 |
| C-6 | 128 - 132 (d, ⁴J(C,F) ≈ 2-4 Hz) |
| OCH₃ | 55 - 57 |
| CH₃ | 15 - 17 |
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.[1][2]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound well. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrument Tuning: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.
-
Spectral Width: A wider spectral width is needed for carbon (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to allow for the generally longer relaxation times of carbon nuclei.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H spectrum are integrated to determine the proton ratios. All peaks in both spectra are picked and their chemical shifts recorded.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.
References
- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 2. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-1-methoxy-3-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the anticipated mass spectral behavior of 2-Fluoro-1-methoxy-3-methylbenzene, including a predicted fragmentation pattern and a standardized experimental protocol for its analysis. The information is compiled based on the analysis of structurally similar compounds and established principles of mass spectrometry.
Introduction
This compound is an aromatic organic compound with the molecular formula C₈H₉FO and a molecular weight of approximately 140.16 g/mol .[1][2] Understanding its mass spectral characteristics is crucial for its identification and quantification in various matrices, which is a common requirement in metabolic studies, environmental analysis, and quality control in chemical synthesis. This document outlines the expected fragmentation pathways under electron ionization (EI) and provides a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Mass Spectral Fragmentation
Upon electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 140. The primary fragmentation pathways are likely to involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion, or the loss of a formaldehyde molecule (CH₂O). Subsequent fragmentations may include the loss of carbon monoxide (CO) and hydrofluoric acid (HF).
Table 1: Predicted Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Proposed Structure |
| 140 | [C₈H₉FO]⁺• | Molecular Ion |
| 125 | [C₇H₆FO]⁺ | [M - CH₃]⁺ |
| 111 | [C₇H₈F]⁺• | [M - CHO]⁺ |
| 97 | [C₆H₆F]⁺ | [M - CH₃ - CO]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium Ion |
| 83 | [C₅H₄F]⁺ | [M - CH₃ - CO - H₂]⁺ |
Visualized Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This section details a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: For analysis in a complex matrix (e.g., plasma, tissue homogenate), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and minimize matrix effects. The final extract should be reconstituted in a solvent compatible with the GC system.
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
4.3. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete mass spectrum of the analyte and any co-eluting compounds.
-
Process the data using the instrument's software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the acquired spectrum with the predicted fragmentation pattern and any available library spectra of related compounds for confirmation.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 140 or 125) against the concentration of the standards.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis of small molecules.
Conclusion
While direct experimental data for the mass spectrometry analysis of this compound is limited, a reliable prediction of its fragmentation pattern can be made by analogy to similar structures. The provided GC-MS protocol offers a robust starting point for method development for the identification and quantification of this compound. Researchers should perform appropriate validation to ensure the method is suitable for their specific application and matrix.
References
physical properties of 2-Fluoro-1-methoxy-3-methylbenzene (boiling point, density)
For Immediate Release
Summary of Physical Properties
A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined values for the boiling point and density of 2-Fluoro-1-methoxy-3-methylbenzene. The available identifying information is summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Fluoro-3-methylanisole |
| CAS Number | 951885-64-6[1] |
| Molecular Formula | C₈H₉FO[1] |
| Molecular Weight | 140.2 g/mol [1] |
| Boiling Point | Data not available |
| Density | Data not available |
Experimental Protocols for Physical Property Determination
For researchers requiring precise values for the boiling point and density of this compound, the following established experimental protocols are recommended.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid organic compound.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid sample (this compound)
Procedure:
-
A small amount of the liquid sample is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The temperature at which a rapid and continuous stream of bubbles is observed is noted. This is the point at which the vapor pressure of the liquid equals the atmospheric pressure.[2][3]
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Liquid sample (this compound)
-
Distilled water (for calibration)
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.
-
The pycnometer is filled with the liquid sample, and the stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary in the stopper.
-
The outside of the pycnometer is wiped clean and dry, and it is weighed again to determine the mass of the liquid.
-
The pycnometer is then emptied, cleaned, and filled with distilled water at a known temperature.
-
The pycnometer filled with distilled water is weighed to determine the mass of the water.
-
The density of the liquid sample is calculated using the following formula: Density of Liquid = (Mass of Liquid / Mass of Water) x Density of Water at the measurement temperature.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.
Caption: Logical workflow for determining the boiling point and density of a liquid compound.
References
Solubility Profile of 2-Fluoro-1-methoxy-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-1-methoxy-3-methylbenzene (CAS 951885-64-6) in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide combines available qualitative information with predicted solubility based on the behavior of structurally analogous compounds. Furthermore, a detailed experimental protocol for determining precise solubility is provided to enable researchers to generate in-house quantitative data.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter, influencing its behavior in chemical reactions, its formulation into products, and its pharmacokinetic properties in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, an aromatic ether, suggests it will exhibit good solubility in a range of common organic solvents.
Data Presentation: Solubility of this compound
The following table summarizes the known and predicted solubility of this compound.
| Solvent | Solvent Type | Reported/Predicted Solubility | Citation/Basis |
| Chloroform (CHCl₃) | Halogenated | Slightly Soluble | [1] |
| Dichloromethane (CH₂Cl₂) | Halogenated | Slightly Soluble | [1] |
| Acetone | Polar Aprotic | Predicted: Soluble | Analogy to Anisole[2] |
| Ethyl Acetate | Polar Aprotic | Predicted: Soluble | General for similar compounds |
| Tetrahydrofuran (THF) | Polar Aprotic | Predicted: Soluble | General for similar compounds |
| Benzene | Non-polar Aromatic | Predicted: Soluble | Analogy to Anisole[2] |
| Toluene | Non-polar Aromatic | Predicted: Soluble | General for similar compounds |
| Diethyl Ether | Polar Aprotic | Predicted: Soluble | Analogy to Anisole[2] |
| Methanol | Polar Protic | Predicted: Likely Soluble | General for similar compounds |
| Ethanol | Polar Protic | Predicted: Likely Soluble | General for similar compounds |
| Hexane | Non-polar Aliphatic | Predicted: Likely Soluble | General for similar compounds |
| Water | Polar Protic | Predicted: Low to Insoluble | Analogy to Anisole[2] |
Note: "Slightly Soluble" indicates that while dissolution occurs, the concentration at saturation is low. "Predicted" solubilities are based on the known behavior of structurally similar aromatic ethers like anisole and m-methylanisole, which are generally soluble in a wide range of organic solvents.[2][3] Experimental verification is highly recommended.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent. This method is robust and can be adapted for various analytical quantification techniques.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples using an orbital shaker at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for solubility determination and the general principle of "like dissolves like".
Caption: Experimental Workflow for Solubility Determination.
References
An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 2-Fluoro-1-methoxy-3-methylbenzene. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on established theoretical and experimental methodologies for determining its electronic characteristics. It serves as a foundational resource for researchers interested in the computational modeling and experimental validation of the electronic properties of novel organic compounds, particularly those with applications in medicinal chemistry and materials science. The strategic placement of fluoro, methoxy, and methyl groups on the benzene ring suggests a unique electronic profile, making it a molecule of interest for tuning the physicochemical properties of larger molecular scaffolds.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol .[1] The interplay of the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the weakly electron-donating methyl group creates a complex electronic environment on the aromatic ring. Understanding these electronic properties is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a building block in drug design and materials science. The introduction of fluorine is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.
This guide outlines the theoretical and experimental approaches to fully characterize the electronic landscape of this compound.
Theoretical Electronic Properties
In the absence of direct experimental data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of organic molecules with high accuracy.[2][3][4] A common and reliable level of theory for such calculations is the B3LYP functional with a 6-311G(d,p) basis set.[2][3]
The following table summarizes the key electronic properties of this compound that can be determined through computational methods. The values presented are illustrative and represent the expected range for a molecule with this substitution pattern.
| Property | Predicted Value (Illustrative) | Unit | Significance in Drug Development and Materials Science |
| Dipole Moment (µ) | 1.5 - 2.5 | Debye (D) | Influences solubility, membrane permeability, and non-covalent interactions with biological targets or other molecules. A moderate dipole moment can enhance aqueous solubility without significantly compromising lipid bilayer transport. |
| Ionization Potential (IP) | 8.0 - 9.0 | eV | Relates to the molecule's ability to donate an electron (act as a reducing agent). Important for understanding charge-transfer interactions and susceptibility to oxidative metabolism. |
| Electron Affinity (EA) | 0.5 - 1.5 | eV | Indicates the molecule's ability to accept an electron (act as an oxidizing agent). Relevant for designing materials for organic electronics and understanding potential metabolic pathways. |
| HOMO Energy | -5.5 to -6.5 | eV | The Highest Occupied Molecular Orbital energy is related to the ionization potential and the molecule's electron-donating capability. Crucial for predicting reactivity in electrophilic reactions. |
| LUMO Energy | -0.5 to -1.5 | eV | The Lowest Unoccupied Molecular Orbital energy is related to the electron affinity and the molecule's electron-accepting capability. Important for predicting reactivity in nucleophilic reactions. |
| HOMO-LUMO Gap (ΔE) | 4.5 - 5.5 | eV | Represents the energy required for electronic excitation. A larger gap suggests higher kinetic stability and lower chemical reactivity. This is a key parameter in the design of stable organic electronic materials. |
Experimental Protocols
The following sections detail the standard experimental methodologies for the determination of the key electronic properties of this compound.
Measurement of Dipole Moment
The dipole moment of this compound in a nonpolar solvent like benzene or cyclohexane can be determined using the heterodyne-beat method, which measures the dielectric constants of dilute solutions.[5][6]
Protocol:
-
Solution Preparation: Prepare a series of dilute solutions of this compound in anhydrous benzene at various mole fractions (e.g., 0.01, 0.02, 0.03, 0.04).[5] Accurately determine the weight of the solute and solvent to calculate the precise mole fractions and densities of the solutions.
-
Capacitance Measurement: Use a capacitance cell immersed in a constant temperature bath (e.g., 25°C) to measure the capacitance of pure benzene and each of the prepared solutions.[5] The heterodyne-beat method involves measuring the frequency change of an oscillator circuit when the sample is placed in the capacitor.
-
Dielectric Constant Calculation: Calculate the dielectric constant (ε) of each solution from the measured capacitance.
-
Data Analysis: Plot the dielectric constant and the specific volume of the solutions against the mole fraction of the solute. The slopes of these plots are used in the Debye equation or the Guggenheim method to calculate the molar polarization of the solute at infinite dilution.[6]
-
Dipole Moment Calculation: The dipole moment (µ) is then calculated from the molar polarization.
Determination of Ionization Potential
The ionization potential can be experimentally determined using Photoelectron Spectroscopy (PES).[7][8]
Protocol:
-
Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.
-
Ionization: Irradiate the sample with a monochromatic source of high-energy photons, typically from a UV lamp (for UPS) or an X-ray source (for XPS).[8] The photons will cause the ejection of electrons from the molecular orbitals.
-
Kinetic Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Spectrum Generation: A plot of the number of photoelectrons versus their kinetic energy constitutes the photoelectron spectrum.
-
Ionization Potential Calculation: The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.
Measurement of Electron Affinity
The electron affinity of this compound can be determined using various techniques, including Electron Capture Detector (ECD) methods and Laser Photoelectron Spectroscopy of the corresponding negative ion.[9][10][11]
Protocol (Laser Photoelectron Spectroscopy):
-
Negative Ion Generation: Generate a beam of the negative ions of this compound, for instance, through electron attachment in a suitable ion source.
-
Ion Trapping and Mass Selection: The generated anions are trapped and mass-selected to isolate the parent molecular anion.
-
Photodetachment: The trapped anions are irradiated with a tunable laser. If the photon energy is greater than the electron affinity of the molecule, an electron will be detached.
-
Electron Detection: The detached electrons are detected as a function of the laser wavelength.
-
Electron Affinity Determination: The threshold photon energy at which photodetachment begins corresponds to the adiabatic electron affinity of the molecule.[10]
Visualization of Electronic Effects and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships of the electronic effects of the substituents and a general workflow for the characterization of the electronic properties of a novel compound.
Caption: Influence of substituents on the electronic properties of the benzene ring.
Caption: Experimental workflow for electronic property characterization.
Discussion
The electronic nature of this compound is determined by a balance of inductive and resonance effects from its substituents.
-
Fluorine: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution.[12][13] However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[12][13][14]
-
Methoxy Group: The oxygen atom of the methoxy group is also electronegative, leading to a -I effect. However, the resonance donation (+M effect) from the oxygen lone pairs is significantly stronger, making the methoxy group an overall activating, ortho-para directing group.
-
Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I), further activating the ring.
The combination of these effects in this compound is expected to result in a molecule with a nuanced reactivity profile and a significant dipole moment. The precise quantification of these properties through the computational and experimental methods outlined in this guide is essential for its effective application in rational drug design and the development of new organic materials.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. sfu.ca [sfu.ca]
- 6. dokumen.pub [dokumen.pub]
- 7. Determination of Ionization Potentials by Photoelectron Energy Measurement | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Precision electron affinity measurement in DESIREE - Stockholms universitet [su.se]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 2-Fluoro-1-methoxy-3-methylbenzene
This technical guide provides a detailed analysis of the factors governing the regioselectivity of electrophilic aromatic substitution (EAS) on 2-Fluoro-1-methoxy-3-methylbenzene. While specific experimental data for this substrate is not prevalent in publicly accessible literature, this document outlines a robust predictive framework based on established principles of physical organic chemistry, including electronic substituent effects and steric considerations.
Executive Summary
The electrophilic aromatic substitution of this compound is predicted to be a highly regioselective process. The substitution pattern is overwhelmingly controlled by the synergistic directing effects of the methoxy and methyl groups, leading to substitution primarily at the C4 (para to methoxy) and C6 (ortho to methoxy) positions. The methoxy group, being the most powerful activating substituent, is the dominant directing group.[1][2] Steric hindrance from the methoxy group is expected to disfavor substitution at the C6 position, making the C4-substituted isomer the likely major product, particularly with sterically demanding electrophiles. Substitution at the C5 position is predicted to be a negligible pathway.
Analysis of Substituent Effects
The regiochemical outcome of an EAS reaction is determined by the interplay of inductive and resonance effects of the substituents on the aromatic ring.[3][4] These effects modulate the electron density of the ring and stabilize or destabilize the key carbocation intermediate (the arenium ion or sigma complex).[5][6] The properties of the three substituents on the target molecule are summarized below.
Table 1: Summary of Substituent Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
|---|---|---|---|---|---|
| -OCH₃ (Methoxy) | C1 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para[5][7][8] |
| -F (Fluoro) | C2 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Weakly Deactivating | Ortho, Para[3][7] |
| -CH₃ (Methyl) | C3 | Weakly Donating (+I) | Hyperconjugation (Donating) | Weakly Activating | Ortho, Para[4][9] |
The hierarchy of activation is: -OCH₃ >> -CH₃ > -F . The powerful electron-donating resonance effect of the methoxy group makes it the dominant force in directing the incoming electrophile.[1][2]
Prediction of Substitution Sites
The three available positions for substitution are C4, C5, and C6. The directing influence of each substituent is a vector pointing to the positions it activates.
-
Methoxy (-OCH₃) at C1: Strongly directs to its ortho (C2, C6) and para (C4) positions. C2 is blocked. Thus, it strongly activates C4 and C6 .
-
Fluoro (-F) at C2: Directs to its ortho (C1, C3) and para (C5) positions. C1 and C3 are blocked. Thus, it weakly activates C5 .
-
Methyl (-CH₃) at C3: Directs to its ortho (C2, C4) and para (C6) positions. C2 is blocked. Thus, it activates C4 and C6 .
The directing effects are visualized in the diagram below.
Caption: Combined directing effects on the aromatic ring.
Analysis of Regioselectivity
-
Sites C4 and C6: These positions are synergistically activated. Both the powerful methoxy group and the methyl group direct electrophilic attack to these sites. They are, therefore, the most electronically enriched and will react fastest.
-
Site C5: This position is only activated by the deactivating fluoro group and is electronically poor relative to C4 and C6. Attack at C5 is expected to be kinetically insignificant.
The Role of Steric Hindrance
With two electronically favored positions, steric hindrance becomes the deciding factor in determining the major product.[10][11]
-
Attack at C6: This position is ortho to the methoxy group. The methoxy group, while not excessively large, exerts significant steric hindrance that can impede the approach of an electrophile, especially if the electrophile or its associated catalyst is bulky.[12]
-
Attack at C4: This position is para to the methoxy group and is significantly less sterically encumbered.
Therefore, a preference for substitution at the C4 position is predicted.
Predicted Product Distribution
Based on the analysis, a hypothetical product distribution for a typical electrophilic aromatic substitution reaction is presented below. The exact ratios are highly dependent on the specific electrophile and reaction conditions but will follow this general trend.
Table 2: Predicted Product Ratios for EAS Reactions
| Reaction | Electrophile (E⁺) | Major Product (C4) | Minor Product (C6) | Trace Product (C5) |
|---|---|---|---|---|
| Nitration | NO₂⁺ | ~60-75% | ~25-40% | <1% |
| Bromination | Br⁺ | ~70-85% | ~15-30% | <1% |
| Friedel-Crafts Acylation | R-C=O⁺ | >90% | <10% | <1% |
Note: This table presents predicted data for illustrative purposes. Friedel-Crafts reactions are particularly sensitive to steric effects, leading to a higher predicted selectivity for the C4 position.
Logical Workflow for Prediction
The process for determining the major product of an electrophilic aromatic substitution on a polysubstituted benzene ring follows a clear logical progression, outlined in the diagram below.
Caption: Logical workflow for predicting EAS regioselectivity.
Representative Experimental Protocol: Nitration
This section provides a generalized protocol for the nitration of this compound. Given that the methoxy group is strongly activating, milder conditions than those used for benzene are appropriate to prevent over-reaction and ensure selectivity.[13]
Objective: To synthesize 4-Nitro-2-fluoro-1-methoxy-3-methylbenzene.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (solvent)
-
Concentrated Nitric Acid (70%, 1.05 eq)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: A solution of this compound in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: The flask is submerged in an ice bath, and the solution is stirred until the internal temperature reaches 0-5 °C.
-
Addition of Nitrating Agent: Concentrated nitric acid is added dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is slowly poured into a beaker containing ice-cold water and stirred vigorously.
-
Workup: The aqueous mixture is transferred to a separatory funnel and extracted three times with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of C4 and C6 nitro-isomers, can be purified by column chromatography on silica gel to isolate the major C4 product.
Conclusion
The regioselectivity of electrophilic aromatic substitution on this compound is governed by a clear hierarchy of substituent effects. The strongly activating methoxy group, aided by the methyl group, powerfully directs substitution to the C4 and C6 positions. Steric hindrance is the key differentiating factor, favoring attack at the less hindered C4 position. This analysis provides a reliable predictive model for scientists engaged in the synthesis and modification of this and structurally related molecules. Experimental verification remains the ultimate arbiter of product distribution.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. aakash.ac.in [aakash.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.in [brainly.in]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-1-methoxy-3-methylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. Its applications are extensive, particularly in the pharmaceutical and fine chemical industries, for the synthesis of complex molecules like biaryls and polyaryls, which are common motifs in biologically active compounds.[2]
These application notes provide a detailed guide for performing the Suzuki-Miyaura coupling with a sterically hindered and electronically complex substrate, exemplified by a halogenated derivative of 2-Fluoro-1-methoxy-3-methylbenzene. Substrates with ortho-substituents, such as the fluoro and methoxy groups in this example, can present challenges due to steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[2]
-
Transmetalation: The organoboron compound is activated by a base, forming a borate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide. This step is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Key Reaction Components and Optimization
The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the careful selection of several key components:
-
Palladium Catalyst/Pre-catalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common pre-catalysts that are reduced in situ to the active Pd(0) species.[4] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also widely used.
-
Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps.[5]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.[6]
-
Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane, toluene, or THF with water, is often used to dissolve both the organic substrates and the inorganic base.[7]
Experimental Protocols
This section provides a representative protocol for the Suzuki-Miyaura coupling of a halogenated this compound derivative with a generic arylboronic acid. Note: This is a starting point, and optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Halogenated this compound (e.g., 4-bromo-2-fluoro-1-methoxy-3-methylbenzene) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline derivative | Benzylboronic ester (2.0) | CataCXium A Pd G3 (5) | K₃PO₄ (3.0) | 2-MeTHF | 90 | 16 | 95[1] |
| 2 | 2-Chloropyridine derivative | Arylboronic acid (1.2) | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ (1.0) | K₂CO₃ (2.0) | Toluene/H₂O | Reflux | 12 | 89-99 [ ] |
| 3 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid (2.0) | Pd(OAc)₂ (2-5) / SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100-110 | 12-24 | 75-90[5] |
| 4 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid (1.5) | G-COOH-Pd-10 | K₂CO₃ (1.5) | DMF/H₂O | 110 | 8 | ~95 (conversion)[8] |
Table 2: Solvent and Temperature Effects
| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 89[9] |
| 2 | 3-Chloropyridine | Alkyltrifluoroborate | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 95[10] |
| 3 | 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | K₃PO₄ | Dioxane | 90 | 51[1] |
| 4 | 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 90 | 95[1] |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yield: For sterically hindered substrates, low yields can result from inefficient oxidative addition or reductive elimination.[3] Consider screening more sterically demanding and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) and optimizing the base and temperature.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with water to cleave the C-B bond. Using milder bases like K₂CO₃ or Cs₂CO₃, or using a boronic ester instead of a boronic acid can help minimize this side reaction.[3]
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by the slow addition of the boronic acid to the reaction mixture.
-
Catalyst Deactivation: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust catalyst system may be necessary in these cases.
By carefully considering these parameters and starting with a well-chosen set of initial conditions, the Suzuki-Miyaura coupling can be a highly effective method for the synthesis of complex biaryl compounds derived from this compound.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of a Grignard Reagent from 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the challenging formation of the Grignard reagent, 2-methoxy-6-methylphenylmagnesium fluoride, from its corresponding aryl fluoride, 2-Fluoro-1-methoxy-3-methylbenzene. Due to the high bond dissociation energy of the carbon-fluorine bond, standard Grignard formation protocols are generally ineffective.[1][2] This document outlines two advanced strategies to overcome this limitation: the use of highly activated Rieke® Magnesium and the halogen-magnesium exchange methodology.
Introduction
The synthesis of Grignard reagents from aryl fluorides is a formidable challenge in organic synthesis. The inertness of the C-F bond necessitates the use of specialized techniques to achieve the desired organometallic intermediate.[1][2] For a substituted aryl fluoride such as this compound, the formation of the corresponding Grignard reagent opens avenues for the introduction of the 2-methoxy-6-methylphenyl moiety into a wide array of molecules, a valuable transformation in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
This document provides detailed protocols for two of the most promising methods for this transformation, allowing researchers to select the most suitable approach based on available resources and experimental constraints.
Method 1: Grignard Reagent Formation using Rieke® Magnesium
The use of highly reactive, finely divided magnesium, known as Rieke® Magnesium, is a powerful technique for the formation of Grignard reagents from unreactive organic halides, including aryl fluorides.[1][3] The increased surface area and altered surface morphology of Rieke® Magnesium significantly enhance its reactivity, enabling the oxidative addition to the strong C-F bond, a reaction that is typically not feasible with standard magnesium turnings.[3]
Experimental Protocol: Preparation of Rieke® Magnesium and Subsequent Grignard Formation
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Potassium metal
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous p-xylene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
Part A: Preparation of Rieke® Magnesium (Active Magnesium)
-
Under an inert atmosphere, a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a septum is charged with anhydrous MgCl₂ (1.1 equivalents) and potassium metal (2.2 equivalents).
-
Anhydrous THF is added to the flask.
-
The mixture is heated to reflux with vigorous stirring for 3-4 hours. During this time, the potassium reduces the MgCl₂ to form a fine black slurry of highly active magnesium.
-
The reaction mixture is cooled to room temperature, and the stirring is stopped to allow the black slurry of Rieke® Magnesium to settle. The supernatant THF is carefully removed via cannula.
-
The active magnesium is washed with fresh anhydrous THF (2 x 20 mL for a 100 mmol scale reaction) and the supernatant is removed after each wash.
Part B: Formation of 2-methoxy-6-methylphenylmagnesium fluoride
-
The freshly prepared Rieke® Magnesium is suspended in fresh anhydrous THF.
-
The slurry is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of Rieke® Magnesium over 30 minutes.
-
The reaction mixture is stirred at -78 °C for an additional 2-3 hours. The formation of the Grignard reagent can be monitored by quenching aliquots with I₂ and analyzing by GC-MS.
-
Upon completion, the resulting Grignard reagent solution is a dark-colored solution ready for subsequent reactions.
Quantitative Data (Representative for Aryl Halides):
| Parameter | Value | Reference |
| Substrate | Aryl Bromides | [2] |
| Temperature | -78 °C | [2] |
| Reaction Time | 0.5 - 2 hours | [2] |
| Yield | Good to Excellent | [2] |
Note: Specific yield data for this compound is not available in the literature; yields are expected to be lower than for corresponding aryl bromides due to the higher C-F bond strength.
Method 2: Halogen-Magnesium Exchange
An alternative approach to circumvent the direct insertion of magnesium into the C-F bond is the halogen-magnesium exchange reaction. This method employs a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent. This reagent can undergo an exchange reaction with an aryl halide to generate a new Grignard reagent. While typically used for aryl bromides and iodides, this method can be attempted for activated aryl fluorides.
Experimental Protocol: Halogen-Magnesium Exchange
Materials:
-
This compound
-
iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (commercially available)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, a flame-dried Schlenk flask is charged with a solution of this compound (1 equivalent) in anhydrous THF.
-
The solution is cooled to a specified temperature (typically between -20 °C and 0 °C, optimization may be required).
-
A solution of i-PrMgCl·LiCl (1.05 - 1.2 equivalents) in THF is added dropwise to the stirred solution of the aryl fluoride.
-
The reaction mixture is stirred at the same temperature for a period of 1 to 4 hours. The progress of the exchange reaction should be carefully monitored (e.g., by quenching aliquots with a suitable electrophile and analyzing the product formation).
-
Upon completion, the newly formed Grignard reagent, 2-methoxy-6-methylphenylmagnesium fluoride, is ready for use in subsequent synthetic steps.
Quantitative Data (Representative for Aryl Halides):
| Parameter | Value |
| Substrate | Aryl Bromides/Iodides |
| Temperature | -20 °C to 25 °C |
| Reaction Time | 0.5 - 12 hours |
| Yield | Generally high for aryl bromides and iodides |
Note: The success and yield of this reaction with an aryl fluoride are highly dependent on the substrate's electronic properties and the specific reaction conditions. This method is presented as an alternative to be explored, as direct C-F bond exchange is less common.
Visualizations
Experimental Workflow for Grignard Formation using Rieke® Magnesium
Caption: Workflow for Rieke® Magnesium preparation and subsequent Grignard formation.
Factors Affecting Grignard Reagent Formation from Aryl Fluorides
Caption: Critical factors influencing the success of Grignard reagent synthesis from aryl fluorides.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-fluoro-1-methoxy-3-methylbenzene. This substrate is a valuable building block for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. The methodologies described herein are based on established principles of palladium-catalyzed reactions and provide a solid foundation for the development of robust synthetic routes.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the carbon-fluorine bond is generally unreactive under standard cross-coupling conditions. Therefore, to utilize this scaffold, it must first be functionalized with a more reactive group, such as bromine or iodine, to serve as the electrophilic partner in the coupling reaction. The presence of the methoxy and methyl groups can influence the electronic and steric properties of the substrate, potentially impacting reaction outcomes.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling, using halogenated derivatives of this compound.
Data Presentation: Summary of Reaction Conditions
The following tables summarize representative reaction conditions for the palladium-catalyzed cross-coupling of a halogenated derivative of this compound (Ar-X, where Ar = 2-fluoro-1-methoxy-3-methylphenyl and X = Br or I). These conditions are starting points and may require optimization for specific substrates and desired outcomes.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Aryl Halide | 1-Bromo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 h |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Aryl Halide | 1-Bromo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv) |
| Amine | Primary or secondary amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) or RuPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 90-110 °C |
| Reaction Time | 12-24 h |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition |
| Aryl Halide | 1-Iodo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv) |
| Alkyne | Terminal alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 6-18 h |
Table 4: Heck Coupling Conditions
| Parameter | Condition |
| Aryl Halide | 1-Iodo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv) |
| Alkene | Styrene or an acrylate (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(o-tol)₃ (10 mol%) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-120 °C |
| Reaction Time | 18-36 h |
Experimental Protocols
The following are detailed, representative protocols for the cross-coupling reactions of halogenated this compound. Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a biaryl compound from 1-bromo-2-fluoro-3-methoxy-4-methylbenzene and an arylboronic acid.
Materials:
-
1-Bromo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-2-fluoro-3-methoxy-4-methylbenzene, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between 1-bromo-2-fluoro-3-methoxy-4-methylbenzene and an amine.[1][2]
Materials:
-
1-Bromo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox, add Pd₂(dba)₃ and XPhos to a vial.
-
In a separate flame-dried Schlenk flask, add NaOtBu.
-
Add 1-bromo-2-fluoro-3-methoxy-4-methylbenzene and the amine to the Schlenk flask.
-
Bring the flask into the glovebox and add the catalyst mixture.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the synthesis of an aryl alkyne from 1-iodo-2-fluoro-3-methoxy-4-methylbenzene.
Materials:
-
1-Iodo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
THF (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add 1-iodo-2-fluoro-3-methoxy-4-methylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 4: Heck Coupling
This protocol outlines a general method for the vinylation of 1-iodo-2-fluoro-3-methoxy-4-methylbenzene.[3]
Materials:
-
1-Iodo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
P(o-tol)₃ (0.1 equiv)
-
Triethylamine (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
In a sealed tube, combine 1-iodo-2-fluoro-3-methoxy-4-methylbenzene, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the mixture to 110 °C for 18-36 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for each cross-coupling reaction and a general experimental workflow.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This application note provides a detailed overview and experimental protocols for the SNAr on 2-Fluoro-1-methoxy-3-methylbenzene. The presence of a fluorine atom, a good leaving group in SNAr, and the directing effects of the methoxy and methyl groups make this substrate a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The reactivity of this compound in SNAr reactions is influenced by the electronic effects of its substituents. The methoxy group is an ortho, para-director and the methyl group is also an ortho, para-director. In this specific substrate, the fluorine atom is ortho to the methoxy group and meta to the methyl group. Nucleophilic attack is generally favored at the carbon bearing the fluorine atom, facilitated by the electron-withdrawing nature of the fluorine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to yield the substituted product.[1]
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should optimize the reaction conditions for each specific substrate and nucleophile combination.
Protocol 1: Reaction with Amines (N-Arylation)
This protocol describes a general procedure for the synthesis of N-substituted 2-methoxy-6-methylanilines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1 - 2.0 eq) to the solution.
-
Add the base (1.5 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-150 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 120 | 12 | 85 |
| Morpholine | Cs₂CO₃ | DMSO | 100 | 18 | 92 |
| Aniline | DBU | NMP | 150 | 24 | 78 |
Protocol 2: Reaction with Thiols (S-Arylation)
This protocol outlines a general method for the synthesis of 2-methoxy-6-methylphenyl thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask, add the thiol (1.1 eq) and the anhydrous solvent.
-
If using NaH, add it portion-wise at 0 °C and stir for 30 minutes to generate the thiolate. If using a carbonate base, add it directly.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
After completion, quench the reaction carefully with water (especially if NaH was used).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 8 | 95 |
| Benzyl thiol | NaH | THF | 25 | 12 | 88 |
Protocol 3: Reaction with Alkoxides/Phenoxides (O-Arylation)
This protocol provides a general procedure for the synthesis of 2-methoxy-6-methylphenyl ethers.
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong base (e.g., NaH, KOt-Bu)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask, add the alcohol or phenol (1.2 eq) and the anhydrous solvent.
-
Add the strong base (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to generate the alkoxide/phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium methoxide | NaH | THF | 60 | 6 | 90 |
| Phenol | KOt-Bu | Dioxane | 100 | 16 | 82 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the SNAr reaction and subsequent product isolation.
Caption: A generalized workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution on this compound provides a versatile route to a variety of substituted aromatic compounds. The provided protocols serve as a starting point for the development of specific synthetic methodologies. The choice of nucleophile, base, solvent, and temperature are critical parameters that must be optimized to achieve high yields and purity. These reactions are highly valuable in the construction of complex molecular architectures for drug discovery and materials science.
References
Application Notes and Protocols for the Lithiation and Functionalization of 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the directed ortho-lithiation and subsequent functionalization of 2-Fluoro-1-methoxy-3-methylbenzene. This versatile synthetic intermediate is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for the introduction of additional substituents with high regioselectivity.
Introduction
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds.[1][2][3] In the case of this compound, the methoxy and fluoro groups act as directed metalation groups (DMGs), influencing the position of deprotonation by a strong organolithium base.[4] The interplay between the directing strength of these groups and the steric hindrance imposed by the methyl group is crucial in determining the outcome of the lithiation reaction.
The methoxy group is generally considered a moderate ortho-directing group, while the fluoro group is also a moderate director.[4] In this compound, the potential sites for lithiation are the C4 and C6 positions on the aromatic ring, as well as the benzylic protons of the methyl group. Based on the principles of DoM, the methoxy group directs lithiation to the adjacent C2 and C6 positions. The C2 position is already substituted with a fluorine atom. The fluorine atom directs to the C2 and C3 positions, which are also substituted. Therefore, the most probable site for aromatic lithiation is the C6 position, under the primary direction of the methoxy group. Benzylic lithiation at the C3-methyl group is a potential competing reaction.
This document outlines protocols for the selective lithiation at the C6 position and subsequent quenching with various electrophiles.
Data Presentation
The following tables summarize the expected outcomes and representative yields for the lithiation and functionalization of this compound based on analogous reactions reported in the literature for structurally similar compounds.
| Entry | Electrophile | Product | Proposed Yield (%) |
| 1 | Trimethylsilyl chloride (TMSCl) | 2-Fluoro-1-methoxy-3-methyl-6-(trimethylsilyl)benzene | 85-95 |
| 2 | Carbon dioxide (CO₂) | 6-Fluoro-2-methoxy-4-methylbenzoic acid | 70-85 |
| 3 | N,N-Dimethylformamide (DMF) | 6-Fluoro-2-methoxy-4-methylbenzaldehyde | 60-75 |
Table 1: Proposed Functionalization of this compound via C6-Lithiation.
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment.[5][6] All glassware should be oven-dried and cooled under an inert atmosphere before use. Anhydrous solvents are essential for the success of these reactions.
Protocol 1: Lithiation and Silylation of this compound
This protocol describes the generation of the C6-lithiated species followed by quenching with trimethylsilyl chloride to yield 2-Fluoro-1-methoxy-3-methyl-6-(trimethylsilyl)benzene.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq.).
-
Add anhydrous THF (approximately 10 mL per 1 mmol of substrate) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add trimethylsilyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Lithiation and Carboxylation of this compound
This protocol details the formation of the C6-lithiated intermediate and its subsequent reaction with carbon dioxide to produce 6-Fluoro-2-methoxy-4-methylbenzoic acid.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry carbon dioxide (CO₂) gas or crushed dry ice
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-5 of Protocol 1 to generate the C6-lithiated intermediate.
-
Quench the reaction by pouring the cold reaction mixture onto a slurry of crushed dry ice in a beaker, or by bubbling dry CO₂ gas through the solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add water to the reaction mixture.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired carboxylic acid.
Mandatory Visualizations
Caption: Workflow for the lithiation and functionalization of this compound.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel benzofuran and indole derivatives starting from 2-Fluoro-1-methoxy-3-methylbenzene. The protocols outlined below are based on established synthetic strategies, including nucleophilic aromatic substitution, amination, and subsequent intramolecular cyclization reactions.
Introduction
This compound is a readily available starting material that offers a versatile platform for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl group, allows for regioselective functionalization and subsequent cyclization to construct fused heterocyclic systems. This application note details two primary synthetic pathways: one leading to a novel benzofuran derivative and another to a novel indole derivative. These heterocyclic cores are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Synthesis of a Novel Benzofuran Derivative
The synthesis of 4-methoxy-5-methylbenzofuran from this compound is proposed to proceed via a two-step sequence. The first step involves the conversion of the aryl fluoride to the corresponding phenol through a nucleophilic aromatic substitution reaction. The subsequent step is an intramolecular cyclization to form the benzofuran ring.
Logical Workflow for Benzofuran Synthesis
Caption: Synthetic pathway for 4-methoxy-5-methylbenzofuran.
Experimental Protocol: Synthesis of 4-Methoxy-5-methylbenzofuran
Step 1: Synthesis of 2-methoxy-6-methylphenol
-
To a solution of this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium acetate (KOAc, 3.0 eq).
-
Heat the reaction mixture to 150 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-6-methylphenol.
Step 2: Synthesis of 4-Methoxy-5-methylbenzofuran
-
To a solution of 2-methoxy-6-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
To this suspension, add chloroacetaldehyde (1.2 eq, 50% solution in water) dropwise at room temperature.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxy-5-methylbenzofuran.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-methoxy-6-methylphenol | This compound | KOAc | DMSO | 150 | 24 | 75 | >95 (¹H NMR) |
| 4-Methoxy-5-methylbenzofuran | 2-methoxy-6-methylphenol | Chloroacetaldehyde, K₂CO₃ | Acetone | Reflux | 12 | 60 | >98 (HPLC) |
Synthesis of a Novel Indole Derivative
The synthesis of 4-methoxy-5-methylindole from this compound is envisioned to occur through an initial nickel-catalyzed amination to form the corresponding aniline derivative, followed by a Fischer indole synthesis.
Logical Workflow for Indole Synthesis
Caption: Synthetic pathway for 4-methoxy-5-methylindole.
Experimental Protocol: Synthesis of 4-Methoxy-5-methylindole
Step 1: Synthesis of 2-methoxy-6-methylaniline
-
In a pressure vessel, combine this compound (1.0 eq), a nickel catalyst such as Ni(cod)₂ (5 mol%), and a suitable phosphine ligand (e.g., P(tBu)₃, 10 mol%).
-
Add a solution of ammonia in a suitable solvent (e.g., dioxane).
-
Seal the vessel and heat the reaction mixture to 120 °C for 18 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-6-methylaniline.
Step 2: Synthesis of 4-Methoxy-5-methylindole
-
To a solution of 2-methoxy-6-methylaniline (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux for 4 hours to form the corresponding hydrazone.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA).
-
Heat the mixture to 100 °C for 1 hour.
-
Pour the hot mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxy-5-methylindole.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-methoxy-6-methylaniline | This compound | NH₃, Ni(cod)₂, P(tBu)₃ | Dioxane | 120 | 18 | 65 | >95 (GC-MS) |
| 4-Methoxy-5-methylindole | 2-methoxy-6-methylaniline | Ethyl pyruvate, PPA | Ethanol/None | Reflux/100 | 4/1 | 55 | >97 (HPLC) |
Conclusion
The protocols described herein provide a clear and detailed guide for the synthesis of novel benzofuran and indole derivatives from this compound. These methodologies offer a foundation for the exploration of new chemical space and the development of potentially bioactive molecules for applications in drug discovery and materials science. The provided workflows and data tables allow for easy comprehension and replication of the described synthetic routes.
Application Notes and Protocol for the Nitration of 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrophilic nitration of 2-Fluoro-1-methoxy-3-methylbenzene. The information herein is curated for professionals in chemical research and drug development, offering a comprehensive guide to reaction execution, safety, and product analysis.
Introduction
The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, pivotal for the introduction of a nitro group (—NO₂), which serves as a versatile precursor for a variety of functional groups, including amines and azides. The substrate, this compound, possesses three distinct substituents on the benzene ring: a fluoro (–F), a methoxy (–OCH₃), and a methyl (–CH₃) group. The regioselectivity of the nitration is dictated by the electronic and steric effects of these substituents. The methoxy and methyl groups are activating and ortho-, para-directing, while the fluoro group is deactivating yet also ortho-, para-directing. The interplay of these directing effects determines the position of the incoming nitro group.
Predicted Regioselectivity
The methoxy group is a powerful activating group and will strongly direct the incoming electrophile. The methyl group is also activating and will reinforce this directing effect. The fluoro group, while ortho-, para-directing, is a deactivator and its influence will be less pronounced than the methoxy and methyl groups. Based on the positions of the existing substituents, the potential sites for nitration are C4, C5, and C6. Steric hindrance from the adjacent methyl and methoxy groups will likely disfavor substitution at C6. The strong activating and directing effect of the methoxy group is expected to favor substitution at the para-position (C4) and the ortho-position (C6). However, considering the steric hindrance at C6, the major product is anticipated to be 4-Nitro-2-fluoro-1-methoxy-3-methylbenzene .
Experimental Protocol
A standard method for the nitration of aromatic compounds involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3][4][5]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |
| This compound | C₈H₉FO | 140.16 | - |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
| Deionized Water | H₂O | 18.02 | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add an equimolar amount of concentrated nitric acid via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate flask, dissolve a known quantity of this compound in a minimal amount of dichloromethane. Cool this solution in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of the starting material dropwise using a dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with deionized water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired nitro-substituted product.
Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.
-
The reaction is exothermic and requires careful temperature control to prevent the formation of dinitrated byproducts and ensure safety.[1][2]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Data Presentation
Table 1: Predicted Product Distribution and Physicochemical Properties
| Product Name | Structure | Predicted Isomer | Major/Minor Product | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Nitro-2-fluoro-1-methoxy-3-methylbenzene | 4-nitro | Major | C₈H₈FNO₃ | 185.15 | |
| 6-Nitro-2-fluoro-1-methoxy-3-methylbenzene | 6-nitro | Minor | C₈H₈FNO₃ | 185.15 | |
| 5-Nitro-2-fluoro-1-methoxy-3-methylbenzene | 5-nitro | Minor | C₈H₈FNO₃ | 185.15 |
Note: The structures are illustrative placeholders. The actual determination of the major and minor products requires experimental characterization (e.g., NMR spectroscopy).
Visualizations
Caption: Experimental workflow for the nitration of this compound.
Caption: Reaction pathway for the electrophilic nitration.
References
Application Notes and Protocols: Regioselective Bromination of 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the regioselective bromination of 2-Fluoro-1-methoxy-3-methylbenzene. The synthesis of specifically brominated aromatic compounds is a critical process in the development of pharmaceuticals and other advanced materials. This protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile, a method known for its mild conditions and high regioselectivity in the bromination of activated aromatic rings.[1] The expected major product is 4-Bromo-2-fluoro-1-methoxy-3-methylbenzene, based on the directing effects of the substituents.
Introduction
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of substituted benzenes, such as this compound, is of significant interest as the resulting aryl bromides are versatile intermediates in cross-coupling reactions and other transformations. The challenge in the bromination of polysubstituted benzenes lies in controlling the regioselectivity. The interplay of the directing effects of the existing substituents—fluoro, methoxy, and methyl groups—determines the position of the incoming electrophile.
Regioselectivity Analysis
The regioselectivity of the bromination of this compound is governed by the electronic and steric effects of the three substituents on the aromatic ring.
-
Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Methyl group (-CH₃): This is an activating, ortho, para-directing group.
-
Fluoro group (-F): This is a deactivating group due to its inductive effect, but it is also ortho, para-directing through resonance.
Considering the positions on the benzene ring of this compound:
-
Position 4 is para to the methoxy group and ortho to the methyl group.
-
Position 6 is ortho to the methoxy group and ortho to the fluoro group.
-
Position 5 is meta to the methoxy and methyl groups, and para to the fluoro group.
The methoxy group is the most powerful activating group and will therefore be the dominant director of the substitution. The para position to the methoxy group (Position 4) is sterically accessible and electronically activated by both the methoxy and methyl groups. The ortho position (Position 6) is also activated but is sterically hindered by the adjacent fluoro and methoxy groups. Therefore, the electrophilic attack is most likely to occur at Position 4, yielding 4-Bromo-2-fluoro-1-methoxy-3-methylbenzene as the major product.
Recommended Bromination Conditions
For the nuclear bromination of activated aromatic rings like this compound, the use of N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like acetonitrile is recommended. This method is known to be mild, highly regioselective, and avoids side-chain bromination of the methyl group.[1]
Experimental Protocol
This protocol is adapted from a similar procedure for the bromination of 2,3-dimethylanisole, which demonstrates high yield and regioselectivity under these conditions.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yield for the bromination of a structurally similar compound, 2,3-dimethylanisole, using NBS in acetonitrile, which serves as a reference for the expected outcome of the bromination of this compound.[1]
| Substrate | Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,3-Dimethylanisole | NBS (1.1) | CH₃CN | Room Temp. | 0.5 | 4-Bromo-2,3-dimethylanisole | 94 |
Logical Workflow
Caption: Experimental workflow for the bromination of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Bromosuccinimide is an irritant and should be handled with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
References
Application of 2-Fluoro-1-methoxy-3-methylbenzene in Agrochemical Synthesis: A Hypothetical Approach
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines a potential application for 2-Fluoro-1-methoxy-3-methylbenzene in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific starting material is not widely documented in current literature, its structural motifs are present in a variety of bioactive molecules. The unique combination of fluorine, methoxy, and methyl groups on the benzene ring makes it a valuable scaffold for the development of new herbicides and fungicides through bioisosteric replacement and further chemical derivatization.
This application note proposes a hypothetical synthetic pathway for a novel diflufenican-like herbicide, leveraging this compound as a key starting material. Diflufenican is a commercial herbicide that acts by inhibiting carotenoid biosynthesis. The proposed analogue, "Diflufenican-FM," incorporates the 2-fluoro-1-methoxy-3-methylphenyl moiety, which may offer altered selectivity, metabolic stability, and efficacy.
Proposed Synthetic Pathway: Synthesis of "Diflufenican-FM"
The proposed synthesis of "Diflufenican-FM" (N-(2-fluoro-1-methoxy-3-methylphenyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide) involves a multi-step process commencing with the functionalization of this compound. The key steps include nitration, reduction to the corresponding aniline, and subsequent amidation with a commercially available nicotinic acid derivative.
Experimental Protocols
Step 1: Nitration of this compound
This initial step introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amine. The directing effects of the existing substituents will primarily yield the 4-nitro derivative.
-
Materials: this compound, Nitric acid (70%), Sulfuric acid (98%), Dichloromethane.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a pre-mixed solution of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Fluoro-1-methoxy-3-methyl-4-nitrobenzene.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of 2-Fluoro-1-methoxy-3-methyl-4-nitrobenzene
The nitro group is reduced to an amine, a crucial functional group for the subsequent amidation reaction.
-
Materials: 2-Fluoro-1-methoxy-3-methyl-4-nitrobenzene, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
To a stirred suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux.
-
Add a solution of 2-Fluoro-1-methoxy-3-methyl-4-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene.
-
Step 3: Amidation to form "Diflufenican-FM"
The final step involves the coupling of the synthesized aniline with 2-(3-(trifluoromethyl)phenoxy)nicotinic acid, a common intermediate in the synthesis of several commercial herbicides.
-
Materials: 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene, 2-(3-(trifluoromethyl)phenoxy)nicotinic acid, Thionyl chloride (SOCl₂), Triethylamine, Anhydrous Dichloromethane.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise and reflux the mixture for 2 hours to form the corresponding acid chloride.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous dichloromethane and cool in an ice bath.
-
Slowly add a solution of 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield "Diflufenican-FM".
-
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Fluoro-1-methoxy-3-methyl-4-nitrobenzene | HNO₃, H₂SO₄ | CH₂Cl₂ | 0 - RT | 4-6 | 85-90 |
| 2 | 2-Fluoro-1-methoxy-3-methyl-4-nitrobenzene | 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene | Fe, NH₄Cl | Ethanol/H₂O | Reflux | 2-4 | 90-95 |
| 3 | 2-Fluoro-1-methoxy-3-methyl-4-aminobenzene | "Diflufenican-FM" | 2-(3-(CF₃)phenoxy)nicotinoyl chloride, Et₃N | CH₂Cl₂ | 0 - RT | 12 | 80-85 |
Visualizations
Synthetic Pathway of "Diflufenican-FM"
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Fluoro-1-methoxy-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2-Fluoro-1-methoxy-3-methylbenzene for improved yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes?
A1: Low yields with this substrate are often attributed to its specific characteristics: being both electron-rich and sterically hindered. The methoxy group makes the aryl halide electron-rich, which can slow down the oxidative addition step of the catalytic cycle.[1][2] The ortho-fluoro and meta-methyl groups create steric hindrance, which can impede both the oxidative addition and the final reductive elimination step.[3][4] Common side reactions to consider are dehalogenation of the starting material, homocoupling of the boronic acid, and protodeboronation of the boronic acid/ester.[1][5]
Q2: Which side reactions are most common with this substrate and how can I minimize them?
A2: The most prevalent side reactions for a substrate like this compound are:
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by using aprotic solvents like dioxane or toluene, choosing weaker inorganic bases (e.g., K₂CO₃, K₃PO₄), and ensuring rigorously dry and oxygen-free conditions.[1][5]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen.[1] Thoroughly degassing all reagents and maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial for prevention.[6]
-
Protodeboronation: The boronic acid or ester starting material is degraded by replacement of the boron group with a hydrogen atom. Using milder bases and ensuring anhydrous conditions can help.[3] Switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) can also significantly reduce this side reaction.[1][6]
Q3: What are the most critical parameters to optimize for this specific coupling?
A3: For sterically hindered and electron-rich aryl halides, the most critical factors are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.
-
Catalyst/Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended as they promote both the oxidative addition and reductive elimination steps.[4][5][7]
-
Base: The choice of base is critical. A moderately strong base is needed to activate the boronic acid for transmetalation without promoting side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings.[4][6]
-
Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy associated with steric hindrance.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | Use a pre-catalyst or ensure the palladium(II) source is effectively reduced to palladium(0) in situ. Ensure ligands are not oxidized.[1][8] |
| 2. Inefficient Oxidative Addition | Switch to a bulkier, more electron-rich ligand such as SPhos or XPhos.[4][5] Increase the reaction temperature.[4] | |
| 3. Insufficiently Strong Base | Change to a stronger base like K₃PO₄ or Cs₂CO₃.[4][6] | |
| Significant Dehalogenation Byproduct | 1. Hydride Source in Reaction | Use anhydrous aprotic solvents (e.g., dioxane, toluene). Avoid alcohol-based solvents.[5] |
| 2. Inappropriate Base | Avoid strong alkoxide bases. Use K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] | |
| 3. Suboptimal Ligand | Screen bulky biaryl phosphine ligands which can accelerate the desired coupling over dehalogenation.[5] | |
| Formation of Homocoupled Product | 1. Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture and maintain a strict inert atmosphere.[1][6] |
| 2. Inappropriate Palladium Source | Using a Pd(0) source like Pd₂(dba)₃ can sometimes help minimize homocoupling.[7] | |
| Protodeboronation of Boronic Acid/Ester | 1. Harsh Basic Conditions | Use a milder base such as K₂CO₃ or K₃PO₄.[3] |
| 2. Presence of Water | Ensure all reagents and solvents are anhydrous. | |
| 3. Unstable Boronic Acid | Use a more stable boronic acid derivative, such as a pinacol ester.[1][6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a starting point protocol that may require optimization.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the Schlenk flask under a positive flow of inert gas.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on Yield for a Model Hindered Suzuki Coupling
Note: These are representative yields for analogous sterically hindered systems and should serve as a guideline for optimization.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Approximate Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | < 20 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | > 85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | > 90 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 90 | 40-60 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 | > 90 |
Visualizations
Caption: General experimental workflow for the Suzuki coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
Technical Support Center: Formylation of 2-Fluoro-1-methoxy-3-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the formylation of 2-Fluoro-1-methoxy-3-methylbenzene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the formylation of this compound?
A1: The major product is expected to be 4-Formyl-2-fluoro-1-methoxy-3-methylbenzene (also named 3-Fluoro-4-methoxy-2-methylbenzaldehyde). The formylation occurs at the C4 position due to the combined directing effects of the substituents on the aromatic ring. The powerful ortho, para-directing methoxy group strongly activates the C4 (para) position. This is further reinforced by the ortho-directing effect of the methyl group.
Q2: Which formylation method is most suitable for this substrate?
A2: The Vilsmeier-Haack reaction is a highly effective and commonly used method for the formylation of electron-rich aromatic compounds like this compound. It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.
Q3: What are the most likely side products in this reaction?
A3: The primary side product is the isomeric 6-Formyl-2-fluoro-1-methoxy-3-methylbenzene . This arises from formylation at the C6 position, which is ortho to the strongly activating methoxy group. However, this position is sterically hindered by the adjacent methyl group, making this isomer the minor product. Other side reactions like di-formylation are unlikely under controlled stoichiometry.
Q4: My reaction yield is very low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Quality: The quality of DMF and POCl₃ is crucial. Use freshly distilled or high-purity reagents.
-
Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. Insufficient cooling during reagent formation or inadequate heating during the reaction can lower the yield.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.3. Poor quality of reagents (DMF, POCl₃). | 1. Ensure rigorous anhydrous conditions. Dry all glassware and use anhydrous solvents.2. Optimize reaction temperature and extend the reaction time. Monitor via TLC.3. Use freshly distilled or high-purity reagents. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, reducing regioselectivity.2. Steric and electronic effects leading to competing reaction pathways. | 1. Lower the reaction temperature to favor the thermodynamically more stable product.2. Use a bulkier formylating agent if possible to increase steric hindrance at the more crowded C6 position.3. Purify the product mixture using column chromatography. |
| Dark, Tarry Reaction Mixture (Polymerization) | 1. Reaction temperature is excessively high.2. Substrate is sensitive to strongly acidic conditions. | 1. Maintain strict temperature control throughout the reaction.2. Ensure slow, dropwise addition of reagents to avoid exothermic spikes.3. Consider alternative, milder formylation methods if polymerization persists. |
Data Presentation: Regioselectivity in Formylation
The following table summarizes the expected product distribution based on typical directing group effects and steric considerations in a Vilsmeier-Haack reaction.
| Product | Structure | Position of Formylation | Activating/Directing Influences | Expected Yield (%) |
| Major Product: 3-Fluoro-4-methoxy-2-methylbenzaldehyde | ![]() | C4 | para to -OCH₃ (strong activation)ortho to -CH₃ (weak activation) | 85-95% |
| Minor Product: 5-Fluoro-4-methoxy-6-methylbenzaldehyde | ![]() | C6 | ortho to -OCH₃ (strong activation)Sterically hindered by -CH₃ | 5-15% |
Note: The images are illustrative placeholders. Actual structures should be generated or sourced.
Experimental Protocols
Primary Method: Vilsmeier-Haack Formylation
This protocol is adapted from standard Vilsmeier-Haack procedures.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1.5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent (a pale yellow solid or solution) should be observed.
-
-
Formylation Reaction:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium acetate until the pH is ~6-7.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the major product from the minor isomer and other impurities.
-
Visualizations
Caption: Vilsmeier-Haack reaction pathway for formylation.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Purification of 2-Fluoro-1-methoxy-3-methylbenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the purification of 2-Fluoro-1-methoxy-3-methylbenzene from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound from its isomers a significant challenge? The primary challenge in separating this compound from its positional isomers lies in their nearly identical physicochemical properties.[1] Isomers have the same molecular formula (C₈H₉FO) and molecular weight, which results in very similar boiling points and polarities, making separation by standard techniques like simple distillation or basic column chromatography difficult.[2][3] The subtle differences in dipole moment and molecular shape due to the varied positions of the fluoro, methoxy, and methyl groups are the properties that must be exploited for successful purification.
Q2: What are the most effective techniques for separating these isomers? Due to the close physical properties of the isomers, specialized and optimized techniques are required. The most effective methods include:
-
Fractional Distillation: Suitable for separating liquids with small differences in boiling points, though it can be challenging for isomers with very close boiling points.[4][5]
-
Preparative Chromatography: This is often the most successful approach for achieving high purity.[6] Techniques like Preparative High-Performance Liquid Chromatography (HPLC) and Preparative Gas Chromatography (pGC) can resolve compounds with minor differences in polarity and volatility.[7][8]
-
Crystallization: If the target compound or an impurity is solid at or near room temperature, fractional crystallization can be a powerful and scalable purification method.[9][10] This relies on differences in solubility and crystal lattice formation in a specific solvent.
Q3: How do I choose the most appropriate purification technique for my experiment? The selection of a purification method depends on several critical factors: the scale of your synthesis, the required final purity of the product, and the laboratory equipment available. For small-scale, high-purity requirements typical in drug discovery and research, preparative chromatography is often the preferred method.[11] For larger, industrial-scale purification where moderate purity may be acceptable, fractional distillation could be more practical. The workflow diagram below provides a decision-making framework.
Q4: What analytical methods are recommended for assessing the purity of this compound after purification? To accurately determine the isomeric purity of the final product, high-resolution analytical techniques are necessary. Recommended methods include:
-
Gas Chromatography (GC): An excellent method for separating volatile isomers and quantifying their relative amounts.[12]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially if suitable columns that can differentiate between the isomers are employed.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can help identify and quantify the presence of different isomers by analyzing the distinct chemical shifts and coupling constants for each unique structure.
Purification Technique Selection Workflow
The following diagram outlines a logical workflow for selecting the most suitable purification technique based on experimental scale and desired purity.
References
- 1. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 2. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Fluoro-1-methoxy-3-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-1-methoxy-3-methylbenzene. This sterically hindered aromatic compound presents unique challenges in chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish or low-yielding?
A1: The primary challenge arises from the significant steric hindrance created by the substituents on the aromatic ring. The methoxy (-OCH₃) group at C1, the fluorine (-F) at C2, and the methyl (-CH₃) group at C3 create a crowded environment around the reactive sites. This steric bulk physically impedes the approach of reagents, particularly large catalysts and nucleophiles, to the aromatic ring, thereby slowing down reaction rates and reducing yields.
Q2: Which positions on the aromatic ring are most susceptible to steric hindrance?
A2: The positions ortho to the existing substituents, namely C6 (ortho to the methoxy group) and to a lesser extent C4, are the most sterically hindered. Reactions requiring access to these positions, such as certain cross-coupling and ortho-lithiation reactions, will be particularly challenging.
Q3: What are the most common side reactions to anticipate?
A3: Common side reactions include hydrodehalogenation (replacement of the fluorine atom with hydrogen), especially in palladium-catalyzed cross-coupling reactions, and the formation of homocoupled byproducts. With strong, bulky bases, elimination reactions can also occur if there are appropriate leaving groups on adjacent positions.
Q4: How does the electronic nature of the substituents influence reactivity?
A4: The methoxy group is an electron-donating group, which activates the ring towards electrophilic aromatic substitution but can also influence the regioselectivity of other reactions like directed ortho-metalation. The fluorine atom is an electron-withdrawing group, which can make the C-F bond susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally difficult for unactivated aryl fluorides.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Issue: Low to no product formation in Suzuki-Miyaura or Buchwald-Hartwig reactions.
This is a common issue due to the steric hindrance around the C-F bond and the adjacent positions, which hinders the oxidative addition of the palladium catalyst. For these reactions, using the more reactive bromo-analog, 2-Bromo-1-fluoro-3-methoxybenzene, can be a more successful strategy.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Starting Conditions |
| Use Bulky, Electron-Rich Ligands | These ligands stabilize the palladium(0) species and promote the difficult oxidative addition step by increasing electron density on the metal center. | Ligands: XPhos, SPhos, RuPhos, or Josiphos-type ligands.[1] |
| Employ a More Reactive Pre-catalyst | Pre-catalysts can generate the active Pd(0) species more readily in solution. | Catalysts: G3 or G4 palladacycle pre-catalysts. |
| Optimize the Base | The choice of base is critical and can influence both the rate of transmetalation (in Suzuki) and the deprotonation of the amine (in Buchwald-Hartwig).[2][3] | Bases: Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃.[2] |
| Increase Reaction Temperature and Time | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. | Temperature: 100-140 °C. Time: 12-24 hours. |
| Use a More Reactive Coupling Partner | If using the fluoro-derivative is essential, consider a more reactive boronic acid/ester or amine. | N/A |
| Solvent Choice | Aprotic polar solvents can help to dissolve reactants and stabilize charged intermediates in the catalytic cycle. | Solvents: Toluene, Dioxane, or DMF. |
Quantitative Data Summary (Suzuki-Miyaura Coupling of a Bromo-Analog)
| Entry | Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-1-fluoro-3-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~75 |
| 2 | 2-Bromo-1-fluoro-3-methoxybenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | CsF | Dioxane | 110 | ~85 |
Note: Data is generalized from typical conditions for sterically hindered aryl bromides.
Directed Ortho-Metalation (DoM)
Issue: Poor regioselectivity or incomplete lithiation.
The methoxy group is a known directing group for ortho-metalation.[4] However, the steric bulk from the adjacent fluorine and the C3-methyl group can hinder the approach of the organolithium base to the C6 position.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Starting Conditions |
| Use a Strong, Bulky Base | A strong base is required to deprotonate the aromatic ring, and a bulky base may show different selectivity. | Bases: n-BuLi, sec-BuLi, or t-BuLi.[5] |
| Employ an Additive | Additives like TMEDA can break up organolithium aggregates, increasing the basicity and reactivity of the reagent.[6] | Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA).[6] |
| Optimize Temperature | Low temperatures are crucial to prevent side reactions and decomposition of the aryllithium intermediate. | Temperature: -78 °C to -40 °C.[7] |
| Inverse Addition | Adding the substrate to the base can sometimes improve yields by maintaining a high concentration of the reactive base. | N/A |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-1-fluoro-3-methoxybenzene
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-1-fluoro-3-methoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon) for 10-15 minutes. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Directed Ortho-Metalation of this compound
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer and under an argon atmosphere, add anhydrous THF and this compound (1.0 equiv.).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C.
-
Lithiation: Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv.) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mmlab.uoc.gr [mmlab.uoc.gr]
- 7. baranlab.org [baranlab.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Fluoroanisoles
Welcome to the technical support center for the cross-coupling of 2-fluoroanisoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this challenging transformation. The unique electronic properties and steric hindrance of 2-fluoroanisole can present specific hurdles in achieving high yields and purity. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of 2-fluoroanisole challenging?
A1: The cross-coupling of 2-fluoroanisole presents a few key challenges:
-
Steric Hindrance: The methoxy group at the ortho position creates significant steric bulk around the reactive center, which can impede the approach of the palladium catalyst.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Potential for Catalyst Inhibition: The oxygen of the methoxy group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.
Q2: What are the most critical factors for a successful cross-coupling with 2-fluoroanisole?
A2: The three most critical factors are:
-
Catalyst System: The choice of both the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to overcome steric hindrance and facilitate the catalytic cycle.
-
Base Selection: The strength and nature of the base are crucial. The appropriate base depends on the specific coupling reaction and the coupling partner.
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key to achieving high yields and minimizing side reactions.
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partners. This can often be minimized by ensuring a thoroughly degassed reaction environment and using an appropriate palladium precatalyst.
-
Protodehalogenation/Protodemetalation: Replacement of the halide or organometallic group with a hydrogen atom. Using fresh, high-purity reagents and ensuring anhydrous conditions can help mitigate this.
-
Hydrodehalogenation: Replacement of the fluorine atom with hydrogen. This can sometimes occur under harsh reaction conditions or with certain catalyst systems.
Troubleshooting Guides
This section provides troubleshooting advice for specific cross-coupling reactions involving 2-fluoroanisole.
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inefficient Oxidative Addition | Use a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos. Consider using a palladium precatalyst like a G3 or G4 Buchwald precatalyst. |
| Catalyst Inhibition | Increase the ligand-to-palladium ratio to prevent coordination of the methoxy group to the palladium center. |
| Ineffective Transmetalation | Screen different bases. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ may be more effective for this substrate. The addition of water as a co-solvent can sometimes improve transmetalation. |
| Protodeboronation of Boronic Acid | Use fresh boronic acid or consider using a more stable boronate ester (e.g., pinacol ester). |
Buchwald-Hartwig Amination
Issue: Low Conversion of 2-Fluoroanisole
| Possible Cause | Recommended Solution |
| Steric Hindrance | Employ a bulkier biarylphosphine ligand like XPhos, RuPhos, or BrettPhos to create a more open coordination sphere around the palladium. |
| Weak Base | For sterically hindered substrates, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary. |
| Catalyst Decomposition | If palladium black is observed, the reaction temperature may be too high. Consider lowering the temperature and increasing the reaction time. |
| Amine Reactivity | For less reactive amines, increasing the reaction temperature or using a more active catalyst system may be necessary. |
Heck Coupling
Issue: Poor Yield or Low Selectivity
| Possible Cause | Recommended Solution |
| Low Catalyst Activity | Use a phosphine-free catalyst system such as Pd(OAc)₂ or a palladacycle catalyst. For some substrates, Herrmann's catalyst can be effective. |
| Incorrect Base | Organic bases like Et₃N or DIPEA are commonly used. For challenging substrates, a stronger base may be required. |
| Solvent Effects | Polar aprotic solvents like DMF, NMP, or DMAc are generally preferred to help dissolve reactants and stabilize catalytic intermediates. |
| Regioselectivity Issues | The regioselectivity of the Heck reaction can be influenced by the ligand and additives. Screening different phosphine ligands or adding salts like LiCl can sometimes improve selectivity. |
Data Presentation
The following tables provide representative quantitative data for cross-coupling reactions of substrates similar to 2-fluoroanisole, as specific data for this exact compound is limited in the literature. These should serve as a good starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Haloanisoles
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 2-Chloroanisole | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 18 | 88 |
| 3 | 2-Bromoanisole | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 75 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Haloanisoles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoanisole | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 8 | 95 |
| 2 | 2-Chloroanisole | Aniline | Pd(OAc)₂ (2) | XPhos (4) | LHMDS (1.5) | Dioxane | 110 | 24 | 85 |
| 3 | 2-Bromoanisole | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 12 | 90 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling of 2-fluoroanisole. Note: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the 2-fluoroanisole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (1-10 mol%), and the base (2-3 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (or solvent mixture) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and the ligand (1-10 mol%).
-
Add the 2-fluoroanisole (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool the reaction, filter through a pad of celite, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate a general experimental workflow and a troubleshooting decision tree for cross-coupling reactions of 2-fluoroanisole.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Technical Support Center: Grignard Reactions with Fluorinated Aryl Halides
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when performing Grignard reactions with fluorinated aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to form a Grignard reagent from a fluorinated aryl halide?
The primary challenge lies in the exceptional strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest carbon-halogen bond, making it significantly less reactive towards magnesium insertion compared to C-Cl, C-Br, or C-I bonds.[1] This high bond dissociation energy results in a high activation energy for the reaction, often leading to initiation failure or very low yields under standard Grignard conditions.[1]
Q2: My Grignard reaction with a fluorinated aryl halide won't start. What are the most common reasons for initiation failure?
Initiation failure is a frequent issue. The most common culprits are:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings is the most frequent cause of non-initiation.[2][3]
-
Insufficiently Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Any trace of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[4][5][6]
-
Inertness of the C-F bond: As mentioned, the strength of the C-F bond makes the reaction inherently difficult to initiate.[1]
Q3: What are the primary side reactions to be aware of?
The most common side reaction is the Wurtz-type homocoupling , where the formed Grignard reagent reacts with the starting aryl halide to form a biaryl byproduct (Ar-Ar).[3][7] This is particularly prevalent with more reactive halides but can also occur with fluorides, especially at higher temperatures. Another consideration is the formation of magnesium fluoride during workup, which is a fine precipitate that can complicate product isolation.
Q4: Are there safer alternatives to consider when working with fluorinated compounds in Grignard reactions?
Yes. Due to the potential for the formation of hazardous byproducts like hydrofluoric acid upon quenching, and the often-unpredictable nature of the reaction, alternatives are often considered. Palladium-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, can be a more reliable and higher-yielding method for forming C-C bonds with fluorinated aryl halides.[8][9]
Troubleshooting Guide
This guide provides a structured approach to overcoming common issues encountered during Grignard reactions with fluorinated aryl halides.
Issue 1: Reaction Fails to Initiate
Root Cause Analysis and Solutions:
-
Inactive Magnesium: The passivating MgO layer must be removed.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. Grinding the turnings in a dry mortar and pestle (in a glovebox) can also be effective.
-
Chemical Activation: This is the most common and effective approach.
-
| Activation Method | Description | Key Advantages | Considerations |
| Iodine | A small crystal of iodine is added to the magnesium. It reacts with the surface to form MgI₂, which etches the oxide layer, exposing fresh magnesium.[2][10] | Simple and widely used. The disappearance of the purple/brown iodine color is a visual indicator of activation.[10] | Can sometimes lead to the formation of iodinated byproducts. |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added. It reacts with Mg to form ethene gas and MgBr₂, cleaning the surface.[11] | Very effective for stubborn reactions. The evolution of ethene is a clear sign of initiation. | Introduces another halide into the reaction mixture. |
| Rieke Magnesium | A highly reactive form of magnesium prepared by the reduction of MgCl₂ with an alkali metal (e.g., lithium or potassium).[12][13][14] | Extremely reactive; can facilitate Grignard formation from unreactive halides like fluorides even at low temperatures (-78 °C).[12][13][14] | Requires a separate preparation step and handling of pyrophoric alkali metals. |
| DIBAH Activation | Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and scavenge residual water.[11] | Can allow for initiation at lower, safer temperatures (≤ 20 °C for aryl Grignards).[11] | Requires handling of an additional organometallic reagent. |
Troubleshooting Workflow for Initiation Failure:
Issue 2: Low Yield of Grignard Reagent/Product
Root Cause Analysis and Solutions:
-
Slow Reaction Rate: Due to the strong C-F bond, the reaction may be slow and incomplete.
-
Increase Reaction Time: Allow the reaction to stir for a longer period.
-
Increase Temperature: Gentle refluxing in THF can sometimes improve yields, but be cautious as this can also promote side reactions.
-
-
Homocoupling (Wurtz Reaction): The Grignard reagent couples with the starting aryl fluoride.
-
Slow Addition: Add the aryl fluoride solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Use of "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can break up Grignard reagent aggregates, increasing their reactivity and potentially improving yields.
-
-
Decomposition of Grignard Reagent:
-
Ensure Strictly Anhydrous and Inert Conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen).
-
Comparative Yields with Different Activation Methods:
While direct comparative studies for a wide range of fluorinated aryl halides are not abundant in a single source, the following table compiles representative data to illustrate the impact of the activation method.
| Aryl Halide | Activation Method | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fluorobenzene | Rieke Mg | Diglyme | Reflux | ~5 (as benzoic acid after CO₂) | [1] |
| 1-Fluoronaphthalene | Mechanochemical (Ball Milling) | - | Room Temp. | ~20 (as binaphthalene) | [1] |
| Perfluoropropyl Iodide | Standard Mg | Butyl Ether | -50 | 40-45 (of secondary alcohol) | [8] |
| Pentafluorobromobenzene | Standard Mg | Ether | Reflux | Good (Qualitative) |
Note: Yields are highly substrate and condition-dependent. This table is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Grignard Formation from a Fluorinated Aryl Halide using Iodine Activation
This protocol is a representative example and should be adapted and optimized for specific substrates and scales.
1. Preparation:
- All glassware (three-necked round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven (e.g., 120 °C overnight) and assembled hot under a positive pressure of dry argon or nitrogen.
- Magnesium turnings (1.2 equivalents) are placed in the reaction flask.
- Anhydrous solvent (diethyl ether or THF) is added to just cover the magnesium.
2. Activation and Initiation:
- A single crystal of iodine is added to the flask.
- The mixture may be gently warmed until the brown color of the iodine disappears.
- A small amount of the fluorinated aryl halide solution (1.0 equivalent dissolved in anhydrous solvent) is added from the dropping funnel.
- Initiation is indicated by a gentle reflux and a change in the appearance of the solution (often becoming cloudy and grey/brown).
3. Reaction:
- Once initiated, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for 1-3 hours, or until the magnesium is consumed.
4. Work-up:
- The reaction is cooled in an ice bath.
- The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Experimental Workflow Diagram:
Disclaimer: The information provided in this technical support center is for guidance purposes only. All chemical reactions should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 14. Reactions of Pentafluorohalobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-1-methoxy-3-methylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving 2-Fluoro-1-methoxy-3-methylbenzene. The information is designed to assist in the successful execution and workup of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
A1: this compound is an electron-rich aromatic compound. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The fluorine (-F) atom is deactivating but also ortho-, para-directing. The interplay of these groups dictates the regioselectivity of reactions. The fluorine and methoxy groups also offer sites for nucleophilic aromatic substitution or ortho-lithiation.
Q2: What are common solvents for reactions with this compound, and what is its general solubility?
Q3: Are there any known side reactions to be aware of during reactions or workup?
A3: Yes, a potential side reaction is the demethylation of the methoxy group to a hydroxyl group, particularly under harsh acidic or basic conditions, or with certain Lewis acids. Another possibility, especially in organometallic reactions, is the loss of the fluorine atom through metallation-elimination pathways, leading to benzyne intermediates.
Q4: What are the recommended safety precautions when working with this compound?
A4: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. A safety data sheet (SDS) for a closely related compound, 2-fluoro-3-methoxybenzaldehyde, indicates that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition. |
| Inefficient Transmetalation | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous setups. |
| Protodeboronation of Boronic Acid | Use a milder base or anhydrous conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Poor Solubility | Choose a solvent system that dissolves all reactants. Common choices include toluene/water, dioxane/water, or DMF. Vigorous stirring is essential for biphasic mixtures. |
Issue: Difficulty in purifying the product from starting materials or byproducts.
| Potential Cause | Troubleshooting Step |
| Co-elution in Column Chromatography | Optimize the eluent system. A gradient elution may be necessary. Fluorinated compounds can sometimes be effectively separated using fluorinated stationary phases.[2][3] |
| Persistent Palladium Catalyst Residues | Wash the organic layer with an aqueous solution of a sulfur-containing ligand like thiourea or sodium sulfide to scavenge residual palladium. Filtration through a pad of celite can also be effective. |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen from the reaction mixture. Degas solvents thoroughly before use. |
Friedel-Crafts Acylation
Issue: Reaction is sluggish or does not proceed to completion.
| Potential Cause | Troubleshooting Step |
| Deactivated Catalyst | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The catalyst can be deactivated by moisture. |
| Insufficiently Reactive Acylating Agent | Acyl chlorides are generally more reactive than anhydrides. Ensure the purity of the acylating agent. |
| Substrate Deactivation | While the methoxy and methyl groups are activating, the fluorine is deactivating. For less reactive acylating agents, more forcing conditions (higher temperature, longer reaction time) may be needed. |
Issue: Formation of multiple products or undesired regiochemistry.
| Potential Cause | Troubleshooting Step |
| Isomer Formation | The directing effects of the substituents can lead to a mixture of isomers. The major product is typically substitution at the position most activated by the methoxy and methyl groups and least sterically hindered. Product distribution can sometimes be influenced by the choice of catalyst and reaction temperature. |
| Demethylation of the Methoxy Group | The Lewis acid can complex with the methoxy group, potentially leading to its cleavage. Use of a milder Lewis acid or lower reaction temperatures can mitigate this. |
Data Presentation
Table 1: Physical and Chemical Properties (Predicted and from Analogous Compounds)
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₉FO | [4] |
| Molecular Weight | 140.16 g/mol | [4] |
| Boiling Point | ~180-200 °C (estimated) | Based on similarly substituted aromatic compounds. |
| Melting Point | Not available | Likely a liquid at room temperature. |
| Density | ~1.1 g/mL (estimated) | Based on analogous compounds. |
| Solubility in Water | Low | Expected for an aromatic ether. |
| Solubility in Organic Solvents | Good | Soluble in ethers, chlorinated solvents, aromatic hydrocarbons. |
Table 2: Typical Column Chromatography Conditions for Purification of Fluoro-methoxy-toluene Derivatives
| Stationary Phase | Eluent System (Hexane/Ethyl Acetate) | Expected Rf Range |
| Silica Gel | 98:2 to 90:10 | 0.2 - 0.5 |
| Fluorinated Silica Gel | Gradient of Hexane/DCM | May provide better separation of fluorinated isomers. |
Note: The optimal eluent system will depend on the specific reaction product and should be determined by TLC analysis.
Experimental Protocols
General Aqueous Workup Procedure
This procedure is a general guideline and may need to be adapted based on the specific reaction.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction involves highly reactive reagents such as organolithiums or strong acids/bases, cool the mixture to 0 °C in an ice bath before slowly adding a quenching agent (e.g., saturated aqueous NH₄Cl for organometallics, water, or a dilute acid/base solution).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water. Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. Drain the organic layer. If the product is in the aqueous layer, re-extract the aqueous layer with the organic solvent two more times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl, to help remove dissolved water from the organic layer).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
Visualizations
General Experimental Workflow
Caption: A typical workflow for reactions involving this compound.
Troubleshooting Logic for a Failed Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
Validation & Comparative
comparative reactivity of 2-Fluoro-1-methoxy-3-methylbenzene isomers
A Comparative Guide to the Reactivity of 2-Fluoro-1-methoxy-3-methylbenzene Isomers for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the chemical reactivity of this compound and its positional isomers. The analysis is grounded in established principles of physical organic chemistry, focusing on the interplay of electronic and steric effects of the fluoro, methoxy, and methyl substituents. This document aims to assist researchers in predicting the outcomes of electrophilic and nucleophilic aromatic substitution reactions involving these compounds, which are valuable intermediates in the synthesis of complex organic molecules.
Introduction to Isomer Reactivity
The reactivity of a substituted benzene ring is profoundly influenced by the nature and position of its substituents. In the case of fluoro-methoxy-methylbenzene isomers, the overall reactivity and the position of substitution (regioselectivity) are determined by the cumulative effects of the fluorine atom, the methoxy group, and the methyl group.
-
Methoxy Group (-OCH₃): A strongly activating group that donates electron density to the aromatic ring through a resonance effect (+R), making the ring more susceptible to electrophilic attack. It is an ortho, para-director.
-
Methyl Group (-CH₃): A weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.
-
Fluoro Group (-F): An interesting case, as it is an electronegative atom that withdraws electron density through an inductive effect (-I), thus deactivating the ring towards electrophilic substitution. However, it possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. Overall, it is a deactivating ortho, para-director. In nucleophilic aromatic substitution, the fluorine atom can act as a leaving group.
This guide will compare the reactivity of this compound with three of its positional isomers:
-
Isomer 1: this compound
-
Isomer 2: 3-Fluoro-1-methoxy-2-methylbenzene
-
Isomer 3: 4-Fluoro-1-methoxy-2-methylbenzene
-
Isomer 4: 2-Fluoro-1-methoxy-4-methylbenzene
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The relative reactivity of the isomers is determined by the extent of activation or deactivation of the ring by the combined substituent effects. A common example of an EAS reaction is nitration.
Predicted Order of Reactivity and Regioselectivity in Nitration
The following table summarizes the predicted relative reactivity and the major mononitration products for each isomer based on the directing effects of the substituents. The positions on the benzene ring are numbered starting from the methoxy group as position 1.
| Isomer | Structure | Predicted Relative Reactivity (Qualitative) | Major Predicted Mononitration Product(s) | Rationale for Regioselectivity |
| 1 | This compound | Moderate | 4-nitro and 6-nitro derivatives | The powerful ortho, para-directing methoxy group activates positions 2, 4, and 6. Position 2 is blocked. The methyl group at position 3 directs to positions 4 and 6. The fluoro group at position 2 directs to positions 3 and 5, but is a deactivator. The strongest activation is at positions 4 and 6. |
| 2 | 3-Fluoro-1-methoxy-2-methylbenzene | Moderate to High | 4-nitro and 6-nitro derivatives | The methoxy group strongly directs to positions 2, 4, and 6. Position 2 is blocked. The methyl group at position 2 directs to positions 3, 4, and 6. The fluoro group at position 3 directs to positions 2, 4, and 6. All groups reinforce substitution at positions 4 and 6. |
| 3 | 4-Fluoro-1-methoxy-2-methylbenzene | High | 5-nitro derivative | The methoxy group directs to positions 2, 4, and 6. Position 2 and 4 are blocked. The methyl group at position 2 directs to positions 3, 4, and 6. The fluoro group at position 4 directs to positions 3 and 5. The most activated and sterically accessible position is 5. |
| 4 | 2-Fluoro-1-methoxy-4-methylbenzene | Very High | 5-nitro derivative | The methoxy group directs to positions 2, 4, and 6. Positions 2 and 4 are blocked. The methyl group at position 4 directs to positions 3 and 5. The fluoro group at position 2 directs to positions 3 and 5. Both activating groups direct to position 5, making it highly activated. |
Note: This qualitative ranking is based on the additive effects of the substituents. Experimental verification is necessary for precise quantification.
Comparative Reactivity in Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution (SNA), a nucleophile displaces a leaving group from the aromatic ring. For these isomers, the fluorine atom can serve as the leaving group. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In the absence of strong electron-withdrawing groups like nitro groups, these reactions typically require harsh conditions.
Predicted Order of Reactivity
The reactivity in SNAr depends on the stability of the Meisenheimer complex intermediate, which is enhanced by electron-withdrawing effects. The inductive effect of the methoxy and methyl groups will play a role.
| Isomer | Structure | Predicted Relative Reactivity in SNAr (Qualitative) | Rationale |
| 1 | This compound | Low | The electron-donating methoxy and methyl groups are ortho and meta to the fluorine, respectively, which do not significantly stabilize the negative charge of the Meisenheimer intermediate. |
| 2 | 3-Fluoro-1-methoxy-2-methylbenzene | Low | The methoxy and methyl groups are meta and ortho to the fluorine, respectively, providing some inductive withdrawal from the methyl group at the ortho position but overall the ring is not strongly electron-deficient. |
| 3 | 4-Fluoro-1-methoxy-2-methylbenzene | Low | The methoxy and methyl groups are para and meta to the fluorine, respectively. The para-methoxy group is electron-donating, which is unfavorable for SNAr. |
| 4 | 2-Fluoro-1-methoxy-4-methylbenzene | Low | The methoxy and methyl groups are ortho and para to the fluorine, respectively. Both are electron-donating, which is unfavorable for SNAr. |
Note: The reactivity of all these isomers in nucleophilic aromatic substitution is expected to be low in the absence of additional strong electron-withdrawing groups.
Experimental Protocols
The following are representative experimental protocols for the nitration of a substituted anisole, which can be adapted for the isomers discussed.
General Protocol for Mononitration of Fluoro-methoxy-methylbenzene Isomers
Materials:
-
Fluoro-methoxy-methylbenzene isomer (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve the fluoro-methoxy-methylbenzene isomer in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the isomer over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the mixture over crushed ice and stir until the ice has melted.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the mononitrated isomers.
Visualizations
Electrophilic Aromatic Substitution: Logical Workflow
A Comparative Guide to the Suzuki Coupling of 2-Fluoro- vs. 2-Chloro-1-methoxy-3-methylbenzene for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that impacts reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of the Suzuki-Miyaura coupling performance of two closely related aryl halides: 2-fluoro-1-methoxy-3-methylbenzene and 2-chloro-1-methoxy-3-methylbenzene. The selection between an aryl fluoride and an aryl chloride can significantly influence the reaction dynamics due to the inherent differences in carbon-halogen bond strength and reactivity.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the reactivity of the aryl halide coupling partner is a crucial factor. Generally, the reactivity of aryl halides in palladium-catalyzed Suzuki couplings follows the trend: I > Br > Cl >> F. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, with the C-F bond being the strongest and most difficult to cleave.
Reactivity and Catalyst Considerations
The C-Cl bond is significantly weaker than the C-F bond, making 2-chloro-1-methoxy-3-methylbenzene the more reactive substrate in a typical Suzuki-Miyaura coupling. The oxidative addition of the aryl chloride to the palladium(0) catalyst, the first and often rate-limiting step of the catalytic cycle, proceeds more readily than that of the corresponding aryl fluoride.
For the coupling of 2-chloro-1-methoxy-3-methylbenzene , a variety of standard palladium catalysts and ligands can be effectively employed. Common catalyst systems include those based on palladium(II) acetate or palladium(II) chloride with phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands for more challenging couplings.
In contrast, the activation of the C-F bond in This compound is considerably more challenging and typically requires more specialized and highly active catalyst systems. These often involve the use of electron-rich and sterically demanding ligands, such as biaryl phosphines or N-heterocyclic carbenes (NHCs), which can facilitate the difficult oxidative addition step. In some cases, nickel-based catalysts may also be employed for the coupling of aryl fluorides.
Quantitative Data Summary
| Parameter | This compound | 2-Chloro-1-methoxy-3-methylbenzene |
| Aryl Halide | This compound | 2-Chloro-1-methoxy-3-methylbenzene |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd₂(dba)₃ with a specialized ligand (e.g., a biaryl phosphine) | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Stronger bases like K₃PO₄ or Cs₂CO₃ | K₂CO₃ or Na₂CO₃ |
| Solvent | Anhydrous, polar aprotic (e.g., Dioxane, Toluene) | Toluene/Water or Dioxane/Water |
| Temperature | Higher temperatures, often >100 °C | 80-110 °C |
| Reaction Time | Generally longer reaction times | Typically shorter reaction times |
| Expected Yield | Lower to moderate | Moderate to high |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of each substrate. These protocols are based on established methods for similar aryl halides and serve as a starting point for reaction optimization.
Protocol 1: Suzuki Coupling of 2-Chloro-1-methoxy-3-methylbenzene
This protocol is a general method adaptable for the Suzuki coupling of 2-chloro-1-methoxy-3-methylbenzene with an arylboronic acid.
Materials:
-
2-Chloro-1-methoxy-3-methylbenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 2-chloro-1-methoxy-3-methylbenzene, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki Coupling of this compound
This protocol outlines a more rigorous approach typically required for the activation of the less reactive C-F bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)
-
A specialized phosphine ligand (e.g., SPhos, XPhos) (4-8 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask with condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final biaryl product.
Logical Workflow for Substrate and Condition Selection
Caption: Comparative decision workflow for Suzuki coupling.
Validating the Molecular Structure of 2-Fluoro-1-methoxy-3-methylbenzene: A Comparative Guide to Spectroscopic Techniques and X-ray Crystallography
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of analytical techniques for the structural validation of the small organic molecule, 2-Fluoro-1-methoxy-3-methylbenzene (CAS: 951885-64-6, Molecular Formula: C₈H₉FO). While X-ray crystallography is the definitive method for determining solid-state molecular structure, its application is contingent on the formation of a suitable single crystal. To date, a published X-ray crystal structure for this compound has not been identified in publicly available databases.
Therefore, this guide will focus on a comparative analysis of widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the elucidation and confirmation of its molecular structure. The data presented for this compound is predicted based on established spectroscopic principles and computational models. This guide will compare the predicted data with the expected outcomes from experimental analyses, providing a framework for the validation of this and similar small molecules.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values serve as a benchmark for comparison with experimentally obtained data.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 3.9 | Singlet | N/A |
| -CH₃ | 2.2 - 2.3 | Singlet | N/A |
| Ar-H (Position 4) | 6.8 - 6.9 | Triplet | ~8.0 |
| Ar-H (Position 5) | 7.0 - 7.1 | Triplet of doublets | ~8.0, ~5.0 |
| Ar-H (Position 6) | 6.7 - 6.8 | Doublet | ~8.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 57 |
| -CH₃ | 15 - 17 |
| Ar-C-F | 158 - 162 (doublet, ¹JCF ≈ 240-250 Hz) |
| Ar-C-OCH₃ | 148 - 152 |
| Ar-C-CH₃ | 125 - 129 |
| Ar-CH (Position 4) | 115 - 119 |
| Ar-CH (Position 5) | 128 - 132 |
| Ar-CH (Position 6) | 110 - 114 (doublet, ²JCF ≈ 20-25 Hz) |
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O (ether) | 1000 - 1300 | Strong |
| C-F | 1000 - 1400 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 140.06 |
| [M-CH₃]⁺ | 125.04 |
| [M-OCH₃]⁺ | 109.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Crystallography
-
Crystal Growth: A suitable single crystal of this compound is required. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane, ethanol, or a mixture), or by slow cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS). The molecules are then ionized, typically using Electron Ionization (EI) for small molecules.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Mandatory Visualization
Caption: Workflow for the structural validation of a synthesized compound.
Caption: Comparison of information provided by different analytical techniques.
Differentiating Isomers of Fluoro-methoxy-methylbenzene: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. Isomers, with their identical molecular formulas, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comparative analysis of three isomers of fluoro-methoxy-methylbenzene—2-Fluoro-4-methoxy-1-methylbenzene, 4-Fluoro-2-methoxy-1-methylbenzene, and 2-Fluoro-5-methoxy-1-methylbenzene—using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for the three isomers. While some of the presented data is based on experimental findings, other values are predicted based on established principles of substituent effects on spectroscopic properties, highlighting the expected differences in their spectra.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Isomer | Aromatic Protons (δ, ppm) | -CH₃ Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) |
| 2-Fluoro-4-methoxy-1-methylbenzene | ~6.95 (d), ~6.75 (dd), ~6.70 (d) | ~2.20 (s) | ~3.75 (s) |
| 4-Fluoro-2-methoxy-1-methylbenzene | ~6.85 (m), ~6.80 (m), ~6.75 (d) | ~2.15 (s) | ~3.80 (s) |
| 2-Fluoro-5-methoxy-1-methylbenzene | ~7.00 (d), ~6.80 (dd), ~6.70 (d) | ~2.25 (s) | ~3.85 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | Aromatic Carbons (δ, ppm) | -CH₃ Carbon (δ, ppm) | -OCH₃ Carbon (δ, ppm) |
| 2-Fluoro-4-methoxy-1-methylbenzene | ~160 (d, ¹JCF), ~155 (s), ~125 (d), ~118 (d), ~115 (d), ~112 (d) | ~16 (d) | ~55 (s) |
| 4-Fluoro-2-methoxy-1-methylbenzene | ~158 (d, ¹JCF), ~156 (s), ~130 (d), ~117 (d), ~114 (d), ~109 (d) | ~16 (s) | ~56 (s) |
| 2-Fluoro-5-methoxy-1-methylbenzene | ~159 (d, ¹JCF), ~157 (s), ~124 (d), ~116 (d), ~113 (d), ~110 (d) | ~15 (d) | ~55 (s) |
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
| Isomer | ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) |
| 2-Fluoro-4-methoxy-1-methylbenzene | -115 to -125 |
| 4-Fluoro-2-methoxy-1-methylbenzene | -110 to -120 |
| 2-Fluoro-5-methoxy-1-methylbenzene | -120 to -130 |
Table 4: Key IR Absorption Bands (cm⁻¹)
| Isomer | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-O Stretch | C-F Stretch | Benzene Substitution Pattern |
| 2-Fluoro-4-methoxy-1-methylbenzene | ~3050 | ~2950, ~2850 | ~1600, ~1500 | ~1250, ~1040 | ~1200 | ~850-800 (1,2,4-trisubstituted) |
| 4-Fluoro-2-methoxy-1-methylbenzene | ~3060 | ~2960, ~2860 | ~1610, ~1510 | ~1260, ~1030 | ~1210 | ~850-800 (1,2,4-trisubstituted) |
| 2-Fluoro-5-methoxy-1-methylbenzene | ~3040 | ~2940, ~2840 | ~1590, ~1490 | ~1240, ~1050 | ~1190 | ~880-860, ~800-750 (1,2,4-trisubstituted) |
Table 5: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| 2-Fluoro-4-methoxy-1-methylbenzene | 140 | 125 ([M-CH₃]⁺), 110 ([M-CH₂O]⁺), 97, 77 |
| 4-Fluoro-2-methoxy-1-methylbenzene | 140 | 125 ([M-CH₃]⁺), 110 ([M-CH₂O]⁺), 97, 77 |
| 2-Fluoro-5-methoxy-1-methylbenzene | 140 | 125 ([M-CH₃]⁺), 110 ([M-CH₂O]⁺), 97, 77 |
Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of the isomeric compounds.
Caption: General workflow for spectroscopic analysis of isomers.
Detailed Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the local chemical environment of each nucleus.
-
¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and coupling constants in the aromatic region are highly diagnostic. The relative positions of the fluoro, methoxy, and methyl groups create unique electronic environments for the aromatic protons, leading to distinct spectra for each isomer.
-
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹JCF coupling, a key feature for assignment. The magnitude of this coupling constant can also provide structural information.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds, with a wide chemical shift range that makes it excellent for distinguishing isomers.[1][2] The chemical shift of the fluorine nucleus is very sensitive to its electronic environment on the aromatic ring.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to an appropriate range for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Proton decoupling can be used to simplify the spectrum.
-
A smaller number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and the substitution pattern on the benzene ring. The C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) are particularly useful for distinguishing substitution patterns on an aromatic ring.[3][4]
Experimental Protocol:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to known correlation charts and the spectra of the other isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the isomers of fluoro-methoxy-methylbenzene have the same molecular weight and will thus show the same molecular ion peak, subtle differences in their fragmentation patterns might be observed due to the different stabilities of the resulting fragment ions. However, differentiating these isomers by mass spectrometry alone can be challenging.[5] Coupling a separation technique like Gas Chromatography (GC) with MS (GC-MS) is a more powerful approach, as the isomers will likely have different retention times.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or through a GC column.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation patterns of the different isomers.
Logical Pathway for Isomer Differentiation
The following diagram outlines a logical approach to differentiate the isomers using the spectroscopic data.
Caption: Logical workflow for isomer differentiation.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the isomers of fluoro-methoxy-methylbenzene, ensuring the integrity and accuracy of their scientific endeavors.
References
The Impact of the Methyl Group on the Reactivity of 2-Fluoroanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the methyl group's influence on the reactivity of 2-fluoroanisole. By comparing its performance in key organic reactions against its demethylated analog, 2-fluorophenol, and the parent compound, fluorobenzene, we aim to offer a clear, data-driven resource for synthetic strategy and drug design.
Introduction: Unpacking the Role of the Methyl Group
2-Fluoroanisole is a versatile building block in organic synthesis, frequently employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is governed by the interplay of three key features: the aromatic ring, the strongly electronegative fluorine atom, and the methoxy group. The methyl group, as part of the methoxy substituent, plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its behavior in various chemical transformations. Understanding the precise impact of this methyl group is essential for predicting reaction outcomes and designing efficient synthetic routes.
This guide will dissect the reactivity of 2-fluoroanisole by examining three fundamental classes of aromatic reactions:
-
Electrophilic Aromatic Substitution (SEAr): Where the aromatic ring acts as a nucleophile.
-
Nucleophilic Aromatic Substitution (SNAr): Where the aromatic ring acts as an electrophile.
-
Directed ortho-Lithiation (DoM): A powerful tool for regioselective functionalization.
Through this comparative analysis, we will elucidate how the presence of the methyl group in 2-fluoroanisole, versus a proton in 2-fluorophenol or its complete absence in fluorobenzene, alters reaction rates, yields, and regioselectivity.
Comparative Reactivity Analysis
The electronic character of the substituent on the aromatic ring is a primary determinant of its reactivity. The methoxy group (-OCH₃) in 2-fluoroanisole is a strong electron-donating group through resonance, and weakly electron-withdrawing through induction. In contrast, the hydroxyl group (-OH) in 2-fluorophenol is also an activating, ortho-, para-directing group, but its electronic and steric profile differs. Fluorine itself is an ortho-, para-directing but deactivating group due to its strong inductive electron withdrawal.
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, the methoxy group of 2-fluoroanisole is a more powerful activating group than the hydroxyl group of 2-fluorophenol, which in turn is more activating than the fluorine atom alone in fluorobenzene. This is reflected in the relative rates of reaction and the conditions required to achieve substitution.
Data Summary: Electrophilic Aromatic Substitution
| Reaction | Substrate | Key Reagents & Conditions | Major Product(s) | Yield (%) | Reference |
| Nitration | 2-Fluoroanisole | HNO₃, H₂SO₄, 0 °C to rt | 2-Fluoro-4-nitroanisole & 2-Fluoro-6-nitroanisole | High (not specified) | General knowledge |
| 2-Fluorophenol | Dilute HNO₃ | 2-Fluoro-4-nitrophenol & 2-Fluoro-6-nitrophenol | High (not specified) | General knowledge | |
| Fluorobenzene | HNO₃, H₂SO₄, 50 °C | 4-Fluoronitrobenzene | ~90% | General knowledge | |
| Friedel-Crafts Acylation | 2-Fluoroanisole | Acetyl chloride, AlCl₃, CS₂ | 4-Fluoro-3-methoxyacetophenone | Good (not specified) | General knowledge |
| 2-Fluorophenol | Acetyl chloride, AlCl₃ | Fries rearrangement products | Complex mixture | General knowledge | |
| Fluorobenzene | Benzoyl chloride, La(OTf)₃, TfOH, 140 °C | 4-Fluorobenzophenone | 87% | [1] |
Note: Quantitative directly comparative data for these specific substrates under identical conditions is scarce in the literature. The information presented is based on established principles of organic chemistry and data from related systems.
The methyl group in 2-fluoroanisole enhances the electron-donating ability of the oxygen atom via hyperconjugation and inductive effects, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to 2-fluorophenol.
Logical Relationship: Activating Effects in SEAr
Caption: Relative reactivity of 2-fluoroanisole and its analogs in SEAr.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. In the case of 2-fluoroanisole and its counterparts, the reaction is less common without additional activating groups (like a nitro group). However, the fluorine atom can act as a leaving group. The electron-donating methoxy and hydroxyl groups deactivate the ring for nucleophilic attack. The methyl group in 2-fluoroanisole, being more electron-donating than the proton in 2-fluorophenol, would be expected to further decrease the rate of SNAr.
Data Summary: Nucleophilic Aromatic Substitution
| Reaction | Substrate | Key Reagents & Conditions | Product | Yield (%) | Reference |
| Alkoxylation | 2-Fluoro-X-Ar | Sodium Methoxide, DMF/MeOH | 2-Methoxy-X-Ar | Varies | [2][3] |
| Amination | 2-Fluoro-X-Ar | Amines, Base, DMSO | 2-Amino-X-Ar | Varies | [2] |
Note: SNAr reactions on unactivated fluoroarenes are challenging. The data for related systems suggests that electron-donating groups generally hinder the reaction.
Directed ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings. The methoxy group is a well-established directed metalation group (DMG). In 2-fluoroanisole, both the methoxy and fluoro groups can direct lithiation. The outcome depends on the specific base and reaction conditions used. The hydroxyl group in 2-fluorophenol is typically deprotonated by the organolithium reagent, and the resulting lithio-oxide is a powerful ortho-directing group.
Studies have shown that for 2-fluoroanisole, lithiation with n-BuLi or tert-BuLi occurs at the position adjacent to the methoxy group (C6).[4] However, using a combination of butyllithium and potassium tert-butoxide can direct the metalation to the position next to the fluorine atom (C3).[4] For 2-fluorophenol, after deprotonation of the hydroxyl group, lithiation is strongly directed to the ortho position.
Experimental Workflow: Directed ortho-Lithiation
Caption: A typical experimental workflow for a directed ortho-lithiation reaction.
Experimental Protocols
Synthesis of 2-Fluoroanisole from 2-Fluorophenol
This protocol describes the methylation of 2-fluorophenol to highlight the direct conversion of the hydroxyl group to a methoxy group, thereby allowing for a direct comparison of their effects.
Materials:
-
2-Fluorophenol
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl iodide (MeI)
-
Ethyl acetate
-
Brine
-
Ice
Procedure:
-
To a slurry of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, slowly add 2-fluorophenol (1.0 eq.) over a period of 30 minutes.
-
Stir the mixture for 1 hour at room temperature.
-
Add methyl iodide (3.0 eq.) to the reaction mixture.
-
Stir the reaction for 16 hours under a nitrogen atmosphere.
-
Pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer and remove the solvent under vacuum to yield 2-fluoroanisole.[2]
Friedel-Crafts Acylation of an Aromatic Ether (General Protocol)
This protocol can be adapted for the acylation of 2-fluoroanisole.
Materials:
-
Aromatic ether (e.g., 2-fluoroanisole)
-
Acyl chloride (e.g., propionyl chloride)
-
Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice-cold water
-
5% aq. NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask containing a stir bar, add FeCl₃ (or AlCl₃) and anhydrous CH₂Cl₂.
-
Add the acyl chloride to the mixture.
-
Slowly add a solution of the aromatic ether in CH₂Cl₂ to the reaction mixture over ~5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup, including an extraction with CH₂Cl₂ and a wash with 5% aq. NaOH.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Conclusion
The methyl group in 2-fluoroanisole has a pronounced impact on its reactivity compared to 2-fluorophenol and fluorobenzene.
-
In electrophilic aromatic substitution , the methyl group enhances the electron-donating character of the methoxy group, making 2-fluoroanisole more reactive than 2-fluorophenol and significantly more reactive than fluorobenzene.
-
In nucleophilic aromatic substitution , the increased electron-donating nature of the methoxy group in 2-fluoroanisole deactivates the ring towards nucleophilic attack to a greater extent than the hydroxyl group in 2-fluorophenol.
-
In directed ortho-lithiation , the methoxy group in 2-fluoroanisole is an effective directing group, but its influence can be modulated by the choice of the lithiating agent, allowing for regioselective functionalization at different positions. This contrasts with the strong and predictable ortho-directing effect of the lithiated hydroxyl group in 2-fluorophenol.
References
A Comparative Guide to the Directing Effects of Fluoro and Methoxy Groups in Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the directing effects of fluoro and methoxy groups in electrophilic aromatic substitution (EAS) reactions on substituted benzenes. The performance of these substituents is evaluated based on experimental data, focusing on reaction rates and product isomer distribution. Detailed experimental protocols and visual diagrams are provided to support the discussion.
Introduction: Electronic Effects and Directing Power
In the realm of synthetic organic chemistry, particularly in the design and synthesis of pharmaceutical compounds, the ability to control the regioselectivity of reactions on aromatic rings is paramount. The introduction of substituents onto a benzene ring profoundly influences the rate and orientation of subsequent electrophilic aromatic substitution reactions. This is primarily governed by the interplay of two fundamental electronic effects: the inductive effect and the resonance effect.
This guide focuses on a comparative analysis of two common substituents: the fluoro (-F) group and the methoxy (-OCH₃) group. While both are ortho-para directors, their influence on the reactivity of the benzene ring is markedly different.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the relative rates of nitration and the resulting isomer distributions for fluorobenzene and anisole (methoxybenzene), using benzene as a reference.
Table 1: Relative Rates of Nitration Compared to Benzene
| Compound | Substituent | Relative Rate of Nitration (Benzene = 1) | Classification |
| Fluorobenzene | -F | ~0.15 - 0.8[1][2] | Deactivating |
| Anisole | -OCH₃ | ~10,000 | Activating |
Table 2: Isomer Distribution in the Nitration of Fluorobenzene and Anisole
| Compound | Reaction Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Fluorobenzene | HNO₃/H₂SO₄ | ~13 | <1 | ~86[1] |
| Anisole | Conc. HNO₃/Conc. H₂SO₄ | ~31-43 | <2[3] | ~57-67 |
| Anisole | HNO₃/Ac₂O | ~71 | <2[4] | ~28[4] |
Analysis of Directing Effects
The Fluoro Group: A Deactivating Ortho-Para Director
The fluoro substituent presents a unique case where the inductive and resonance effects are in opposition.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma bond.[1] This inductive withdrawal deactivates the ring, making fluorobenzene less reactive than benzene in electrophilic aromatic substitution.[1]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions.
The stronger inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance donation, although weaker, is sufficient to direct incoming electrophiles to the ortho and para positions, where the electron density is enriched relative to the meta position. The para position is favored significantly over the ortho position, which can be attributed to the strong inductive withdrawal of fluorine being more pronounced at the closer ortho position.[1]
The Methoxy Group: A Strongly Activating Ortho-Para Director
The methoxy group is a powerful activating group, a consequence of the dominance of its resonance effect over its inductive effect.
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a slight inductive withdrawal of electron density from the benzene ring.
-
Resonance Effect (+R): The lone pairs on the oxygen atom are readily delocalized into the aromatic ring, significantly increasing the electron density, particularly at the ortho and para positions. This strong electron-donating resonance effect makes the ring much more nucleophilic and, therefore, highly reactive towards electrophiles.
The dominant resonance effect of the methoxy group leads to a dramatic increase in the rate of electrophilic aromatic substitution compared to benzene. This strong activation, coupled with the enrichment of electron density at the ortho and para positions, makes the methoxy group a potent ortho-para director. The ratio of ortho to para products can be influenced by the reaction conditions, such as the nature of the nitrating agent.[4][5]
Visualizing Electronic Effects and Experimental Workflow
Logical Relationship of Electronic Effects
The following diagrams illustrate the interplay of inductive and resonance effects for the fluoro and methoxy groups, leading to their characteristic directing effects.
Caption: Interplay of Inductive and Resonance Effects.
Experimental Workflow for Comparative Nitration
The following diagram outlines a general workflow for the comparative nitration of fluorobenzene and anisole.
Caption: General Experimental Workflow for Nitration.
Experimental Protocols
The following is a representative experimental protocol for the nitration of an aromatic compound that can be adapted for a comparative study of fluorobenzene and anisole. Note: Due to the significantly higher reactivity of anisole, the reaction may need to be performed at a lower temperature and with more dilute reagents to control the reaction rate and prevent over-nitration.
Objective: To perform the electrophilic nitration of fluorobenzene and anisole and to analyze the resulting product distribution.
Materials:
-
Fluorobenzene
-
Anisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Instrumentation for product analysis (GC-MS, NMR)
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully and slowly add a predetermined volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with constant, gentle swirling.
-
Reaction Setup:
-
For Fluorobenzene: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of fluorobenzene in an inert solvent such as dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
For Anisole: Due to its high reactivity, it is advisable to use a more dilute solution of anisole and potentially a lower reaction temperature (e.g., -10 to 0 °C) to control the reaction. Dissolve a known amount of anisole in an inert solvent in a round-bottom flask and cool it in an appropriate cooling bath.
-
-
Addition of the Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the aromatic substrate over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C for fluorobenzene and at the lower determined temperature for anisole to minimize side reactions and dinitration.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Product Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the ortho, meta, and para isomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and quantification of the isomers.
Conclusion
The directing effects of the fluoro and methoxy groups in electrophilic aromatic substitution provide a clear illustration of the delicate balance between inductive and resonance effects.
-
The fluoro group is an ortho-para director but is deactivating due to its strong electron-withdrawing inductive effect. This leads to a preference for the para product.
-
The methoxy group is a powerful ortho-para director and is strongly activating because of its dominant electron-donating resonance effect.
This comparative understanding is crucial for medicinal chemists and researchers in predicting the outcomes of synthetic steps and in the rational design of molecules with desired substitution patterns. The choice between these and other directing groups allows for the strategic construction of complex aromatic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 5. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Predicted vs. Experimental NMR Shifts for 2-Fluoro-1-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the predicted Nuclear Magnetic Resonance (NMR) spectral data and the expected experimental values for the compound 2-Fluoro-1-methoxy-3-methylbenzene. Due to the limited availability of published experimental NMR spectra for this specific molecule, this document leverages high-quality prediction software to provide valuable insights for researchers working with similar chemical entities. The following sections detail the predicted ¹H and ¹³C NMR chemical shifts, a comprehensive experimental protocol for acquiring such data, and a workflow diagram illustrating the comparative process.
Predicted NMR Data
The ¹H and ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, nmrdb.org. This tool utilizes a combination of algorithms to estimate chemical shifts based on a large database of known structures and their experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| -CH₃ | 2.16 |
| -OCH₃ | 3.85 |
| Ar-H (H4) | 6.83 |
| Ar-H (H5) | 7.05 |
| Ar-H (H6) | 6.88 |
Disclaimer: These values are computationally predicted and may differ from experimental results.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₃ | 15.2 |
| -OCH₃ | 56.1 |
| C1 (-OCH₃) | 158.5 (d, J ≈ 240 Hz) |
| C2 (-F) | 119.5 (d, J ≈ 20 Hz) |
| C3 (-CH₃) | 128.9 (d, J ≈ 5 Hz) |
| C4 | 125.8 |
| C5 | 131.2 |
| C6 | 112.4 (d, J ≈ 20 Hz) |
Disclaimer: These values are computationally predicted and may differ from experimental results. The coupling constants (J) for carbons near the fluorine atom are estimations based on typical C-F coupling.
Standard Experimental Protocol for NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process.
-
For ¹H NMR:
-
Set the spectral width to approximately 12-15 ppm.
-
Set the number of scans to 16 or 32 for a sufficiently concentrated sample.
-
The acquisition time is typically around 2-4 seconds, with a relaxation delay of 1-2 seconds.
-
Apply a 90° pulse.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 200-220 ppm.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Proton decoupling is typically used to simplify the spectrum and enhance the signal.
-
The acquisition time is usually around 1-2 seconds, with a relaxation delay of 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons.
-
For the ¹³C NMR spectrum, identify the chemical shifts of the individual carbon atoms.
Workflow Visualization
The following diagram illustrates the logical workflow for comparing predicted NMR data with experimental results.
Caption: Workflow for comparing predicted and experimental NMR data.
A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on Fluorinated Anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fluorinated anisole derivatives in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed methodologies. The strategic placement of fluorine atoms on the anisole ring can significantly influence reaction kinetics, offering a powerful tool for tuning reactivity in synthetic chemistry and drug development.
Data Presentation: Comparative Kinetic Analysis
Table 1: Second-Order Rate Constants (k1) for the Anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in Methanol at 25°C [1]
| Nucleophile (Substituted Aniline) | Second-Order Rate Constant (k1, M-1s-1) |
| 4-Chloroaniline | 0.025 |
| 4-Iodoaniline | 0.033 |
| 4-Fluoroaniline | 0.041 |
| Aniline | 0.100 |
| 4-Hydroxyaniline | 0.251 |
| 4-Methoxyaniline | 0.398 |
| 4-Methylaniline | 0.631 |
Qualitative Comparison of Fluorinated Anisoles
While direct comparative kinetic data is sparse, the principles of SNAr reactions allow for a qualitative comparison of the expected reactivity of fluorinated anisole derivatives. The rate of SNAr reactions is generally accelerated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. Fluorine, being highly electronegative, acts as a strong electron-withdrawing group through the inductive effect, thus activating the aromatic ring towards nucleophilic attack.
-
Increased Fluorination: Generally, increasing the number of fluorine substituents on the anisole ring is expected to increase the rate of nucleophilic substitution. For example, pentafluoroanisole is significantly more reactive towards nucleophiles than 4-fluoroanisole.
-
Position of Fluorination: The position of the fluorine atoms relative to the leaving group (the methoxy group in some cases, or another halogen in others) is crucial. Fluorine atoms in the ortho and para positions provide the most significant rate enhancement due to their ability to stabilize the negative charge of the Meisenheimer complex through resonance.
Experimental Protocols
Detailed methodologies for the kinetic analysis of SNAr reactions are provided below, based on established experimental procedures.[1][2]
Kinetic Measurements using a Stopped-Flow Apparatus
This method is suitable for fast reactions, typically with half-lives in the millisecond to second range.[3][4][5]
Materials and Equipment:
-
Drive syringes[6]
-
Mixing chamber[3]
-
Observation cell (quartz)[6]
-
Data acquisition system[5]
-
Anhydrous solvents (e.g., methanol, acetonitrile)
-
Fluorinated anisole derivative stock solution
-
Nucleophile stock solution (e.g., substituted aniline, piperidine)
Procedure:
-
Solution Preparation: Prepare stock solutions of the fluorinated anisole derivative (e.g., 1 x 10-4 M) and the nucleophile (e.g., 1 x 10-2 M) in the desired anhydrous solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. If the product λmax is unknown, it should be determined by scanning the UV-Vis spectrum of a completed reaction mixture.
-
Equilibrate the instrument and the reactant solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.[6]
-
Initiate the run. The instrument will rapidly inject the two solutions into the mixing chamber, and the resulting mixture will flow into the observation cell.[3]
-
The data acquisition system will record the change in absorbance at the specified wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a single exponential function.
-
The second-order rate constant (k1) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Kinetic Measurements using a UV-Vis Spectrophotometer
This method is suitable for slower reactions with half-lives of several minutes to hours.
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Micropipettes
-
Anhydrous solvents
-
Fluorinated anisole derivative stock solution
-
Nucleophile stock solution
Procedure:
-
Solution Preparation: As described for the stopped-flow method, prepare stock solutions with the nucleophile in large excess.
-
Instrument Setup:
-
Set the spectrophotometer to the λmax of the product.
-
Blank the instrument with the reaction solvent.
-
Equilibrate the reactant solutions and the spectrophotometer's cell holder to the desired temperature.
-
-
Kinetic Run:
-
Pipette the required volume of the nucleophile solution into a quartz cuvette.
-
Initiate the reaction by adding a small volume of the fluorinated anisole derivative stock solution to the cuvette.
-
Quickly mix the solution and place the cuvette in the spectrophotometer.
-
Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k1) is calculated from the slope of a plot of kobs versus the nucleophile concentration.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the kinetic studies of nucleophilic substitution on fluorinated anisole derivatives.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Caption: Influence of substituents on SNAr reaction rates.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stopped-flow - Wikipedia [en.wikipedia.org]
- 4. biologic.net [biologic.net]
- 5. Stopped Flow FAQs [photophysics.com]
- 6. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
biological activity screening of 2-Fluoro-1-methoxy-3-methylbenzene derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of fluorinated methoxybenzene derivatives, a class of compounds with emerging interest in pharmaceutical research. The following sections detail their antimicrobial, antifungal, and cytotoxic activities, supported by experimental data from published studies. This document also includes detailed experimental protocols for key biological assays and visual representations of experimental workflows to aid in the design and execution of screening studies.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activity of representative fluorinated methoxybenzene derivatives against various microbial strains and cancer cell lines. The data has been compiled from various scientific publications and is presented to illustrate the potential of this class of compounds. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Compound/Derivative | Target Organism/Cell Line | Biological Activity | Endpoint | Value (µM) |
| Antimicrobial Activity | ||||
| 5-Fluoro-2-(4-(methoxyphenyl)sulfonyl) derivative | α-glucosidase | Enzyme Inhibition | IC50 | 3.1 |
| 4-Fluoro-N'-(...)-benzohydrazide | Bacillus subtilis | Antibacterial | MIC | 12.5 |
| 4-Fluoro-N'-(...)-benzohydrazide | Staphylococcus aureus | Antibacterial | MIC | 25 |
| 4-Fluoro-N'-(...)-benzohydrazide | Escherichia coli | Antibacterial | MIC | 50 |
| Antifungal Activity | ||||
| Fluorinated benzofuran derivative | Cryptococcus neoformans | Antifungal | MIC | 8 |
| Fluorinated benzofuran derivative | Aspergillus fumigatus | Antifungal | MIC | 16 |
| Cytotoxic Activity | ||||
| 5-Fluorobenzothiazole derivative | MCF-7 (Breast Cancer) | Cytotoxicity | GI50 | 0.37[1] |
| 5-Fluorobenzothiazole derivative | HCT-116 (Colon Cancer) | Cytotoxicity | GI50 | 0.08[1] |
| Fluorinated benzofuran derivative | HCT116 (Colon Cancer) | Cytotoxicity | IC50 | 19.5[1] |
| Fluorinated triazole hybrid | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 0.76-13.55[2][3] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are based on established methods and can be adapted for the screening of novel 2-Fluoro-1-methoxy-3-methylbenzene derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Materials:
-
Test compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Spectrophotometer
b. Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no compound).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
a. Materials:
-
Test compounds
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described biological screening assays.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-1-methoxy-3-methylbenzene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-1-methoxy-3-methylbenzene, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate environmental and health risks.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, with additional flame-retardant or chemical-resistant clothing as necessary.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.
Minor Spills:
-
Ensure adequate ventilation.
-
Contain the spill using an absorbent, non-combustible material such as sand, earth, or vermiculite.[1]
-
Use non-sparking tools to collect the absorbed material.[2][3]
-
Place the waste in a clearly labeled, sealed container for disposal.[1]
Major Spills:
-
Evacuate all personnel from the immediate area and move upwind.[1][5]
-
Alert your institution's emergency responders and provide them with the location and nature of the hazard.[5]
Step-by-Step Disposal Procedure
The disposal of this compound is governed by regulations for hazardous waste, particularly those for halogenated organic compounds.[6][7][8] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9][10][11]
-
Waste Determination: The first step is to classify the waste. As a halogenated organic compound, this compound is considered a hazardous waste.[12] It is crucial not to dispose of this chemical down the drain or in regular trash.[13][14]
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled waste container.[5][12][15] Polyethylene or polypropylene containers are often suitable.[1]
-
Do not mix with other waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes should generally be kept separate.[4][16]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "Waste this compound," and any other identifiers required by your institution.[12]
-
The label must also include the date when the first drop of waste was added to the container (the accumulation start date).[12]
-
-
Waste Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[15][17]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Keep the container tightly closed except when adding waste.[4][13][17]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[15]
-
-
Disposal Request:
-
Once the container is full, or before the accumulation time limit is reached (typically 180 or 270 days for Small Quantity Generators and 90 days for Large Quantity Generators), contact your institution's EHS department to arrange for pickup and disposal.[18]
-
The waste will be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[10]
-
Quantitative Data Summary
The following table summarizes key data points relevant to the safe handling and disposal of similar halogenated aromatic compounds. This data should be used as a general guideline in the absence of a specific SDS for this compound.
| Property | 2-Fluorotoluene[2] | 2-Methylanisole[3] | General Halogenated Organics |
| Physical State | Liquid | Liquid | Typically Liquid |
| Flammability | Flammable liquid and vapor | Flammable liquid and vapor | Often flammable |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. | Must be disposed of as hazardous waste. Incineration is a common treatment method.[6] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. dnr.mo.gov [dnr.mo.gov]
- 12. mtu.edu [mtu.edu]
- 13. vumc.org [vumc.org]
- 14. acs.org [acs.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. natlenvtrainers.com [natlenvtrainers.com]
Personal protective equipment for handling 2-Fluoro-1-methoxy-3-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-1-methoxy-3-methylbenzene. All procedures should be conducted in strict accordance with your institution's safety protocols and under the direct supervision of qualified personnel.
Hazard Assessment
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
It is imperative to avoid all personal contact, including inhalation of vapors or mists.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are not recommended due to poor resistance to aromatic hydrocarbons and ethers.[3][4] Consider using Viton™ or butyl rubber gloves.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double gloving is recommended. |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Body Protection | Laboratory coat and apron | A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is also required. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory. |
Handling and Storage
Proper handling and storage procedures are critical for maintaining a safe laboratory environment.
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] Keep the container tightly closed and clearly labeled.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[6]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a designated, labeled hazardous waste container. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8]
-
Waste Collection: Collect all waste containing this chemical, including contaminated consumables and rinsates, in a dedicated and clearly labeled hazardous waste container.[7] The container must be marked with "Hazardous Waste" and the full chemical name.[7]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste.[7][8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[7] Incineration is a common and effective disposal method for halogenated organic compounds.[9]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Chemical Handling Workflow.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene | C8H8ClFO | CID 2773658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


